Bay K 8644
説明
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
特性
IUPAC Name |
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017346 | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71145-03-4 | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Bay K8644 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bay K 8644 on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644 is a potent synthetic compound belonging to the 1,4-dihydropyridine (DHP) class of molecules. Unlike most DHPs, which are known as L-type calcium channel blockers, this compound acts as a powerful agonist, enhancing calcium influx through these channels.[1][2] This unique property has established this compound as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in various tissues, including cardiovascular and neuronal systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on channel gating, binding characteristics, and the experimental methodologies used for its study.
Core Mechanism of Action: Modulation of L-type Calcium Channel Gating
The primary mechanism by which this compound exerts its effects is through the profound modulation of the gating kinetics of L-type calcium channels. It achieves this by stabilizing the "mode 2" or long-opening gating pattern of the channel, leading to a significant increase in the probability of the channel being in the open state.[3] This contrasts with the typical brief openings ("mode 1") observed in the absence of the drug.
This stabilization of the open state manifests in several key electrophysiological changes:
-
Prolonged Channel Open Time: this compound dramatically increases the mean open time of single L-type calcium channels.[2]
-
Shift in Voltage-Dependence of Activation: The compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning that channels are more likely to open at physiological resting potentials.[1]
-
Slowing of Deactivation: this compound slows the rate of channel closing, or deactivation, upon repolarization.[3]
These alterations in gating kinetics collectively lead to a substantial increase in the overall calcium current at any given membrane potential, thereby augmenting intracellular calcium concentrations.
Quantitative Data on this compound Interaction with L-type Calcium Channels
The interaction of this compound with L-type calcium channels has been extensively quantified through various experimental techniques. The following tables summarize key binding and efficacy data.
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| EC50 | 17.3 nM | Isolated field-stimulated vas deferens of the mouse | Functional assay | [4] |
| 32 nM | Guinea pig gastric myocytes (for Ba2+ currents) | Electrophysiology | [5] | |
| 14 nM | Rat tail artery strips (inhibition of FPL 64176-induced contraction) | Functional assay | [5] | |
| ~21 nM (fast component) | GH3 clonal rat pituitary cells | Electrophysiology | [6] | |
| ~74 nM (slow component) | GH3 clonal rat pituitary cells | Electrophysiology | [6] | |
| Kd | 2-3 nM | Rabbit ventricular microsomes and guinea pig brain synaptosomes | [3H]this compound radioligand binding | [7] |
| 2.9 nM | Cardiac microsomal membranes (25°C) | [3H]this compound radioligand binding | [8] | |
| 50 nM | Neonatal rat myocytes (37°C) | [3H]this compound radioligand binding | [8] | |
| Bmax | 0.8 pmol/mg protein | Rabbit ventricular membranes | [3H]this compound radioligand binding | [7] |
| 0.4 pmol/mg protein | Guinea pig brain membranes | [3H]this compound radioligand binding | [7] | |
| 337 fmol/mg protein | Cardiac microsomal membranes | [3H]this compound radioligand binding | [8] | |
| 63 fmol/mg protein | Neonatal rat myocytes | [3H]this compound radioligand binding | [8] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is instrumental in characterizing the effects of this compound on the macroscopic and microscopic properties of L-type calcium currents.
Cell Preparation:
-
Cardiomyocytes are enzymatically isolated from ventricular tissue.
-
Neuronal cells or cell lines (e.g., GH3) are cultured on glass coverslips.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
Voltage Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit calcium currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and deactivation kinetics.
Radioligand Binding Assay
This method is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels.
Membrane Preparation:
-
Homogenize tissue (e.g., cardiac or brain tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
Binding Assay Protocol:
-
Incubate the prepared membranes with varying concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled DHP antagonist (e.g., nifedipine).
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Signaling Pathways and Logical Relationships
The action of this compound on L-type calcium channels initiates a cascade of intracellular events. Furthermore, its effects can be modulated by other signaling pathways, notably those involving G-proteins.
Caption: Mechanism of this compound action and its modulation.
The agonist effect of this compound on L-type calcium channels can be potentiated by the activation of a pertussis toxin-sensitive G-protein.[9] This suggests a modulatory role for certain G-protein coupled receptor pathways in fine-tuning the cellular response to this compound.
Caption: Workflow for electrophysiological analysis.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound remains a cornerstone tool for the study of L-type calcium channels. Its well-characterized mechanism of action, involving the stabilization of a long-opening gating mode, provides a powerful means to investigate the downstream consequences of enhanced calcium influx in a variety of cell types. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the intricate roles of L-type calcium channels in health and disease.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Partitioning and location of this compound, 1,4-dihydropyridine calcium channel agonist, in model and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of a calcium channel activator, [3H]this compound, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S this compound, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Bay K 8644, a dihydropyridine derivative widely recognized as a potent L-type calcium channel agonist. This document details its mechanism of action, binding characteristics, effects on cellular signaling, and summarizes key experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a structural analog of the L-type calcium channel blocker nifedipine but exhibits opposing pharmacological effects.[1][2][3] It functions as a positive inotropic agent by directly targeting and activating L-type voltage-gated calcium channels.[1][2] This activation leads to an increased influx of calcium ions (Ca2+) into the cell. The primary action of this compound involves altering the gating kinetics of the channel, resulting in a prolonged open time and a shift in the voltage-dependence of activation towards more negative membrane potentials.[4] This enhancement of Ca2+ current occurs without a direct, primary effect on cyclic adenosine monophosphate (cAMP) levels.[2][3]
The effects of this compound are stereospecific. The racemic mixture consists of two enantiomers with opposing activities. The (S)-(-)-enantiomer is a potent L-type Ca2+ channel agonist, responsible for the vasoconstricting and positive inotropic properties.[5][6] In contrast, the (R)-(+)-enantiomer acts as an L-type Ca2+ channel blocker, exhibiting vasodilating and negative inotropic effects, though at higher concentrations than the agonist activity of the (S)-(-)-enantiomer.[5][6][7]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and potency of this compound and its enantiomers across various experimental systems.
Table 1: Binding Affinity of this compound
| Compound | Preparation | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]this compound | Rabbit ventricular microsomes | [3H]this compound | 2-3 | 0.8 | [8] |
| [3H]this compound | Guinea pig brain synaptosomes | [3H]this compound | 2-3 | 0.4 | [8] |
| This compound | Guinea pig synaptosomes | [3H]nitrendipine | IC50 = 2.3 | - | [9] |
| (-) this compound | Atrial myocytes | - | 4.3 | - | [4] |
Table 2: Functional Potency of this compound
| Compound | Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| (±)-Bay K 8644 | L-type Ca2+ channel activation | Isolated field-stimulated mouse vas deferens | EC50 | 17.3 | [10] |
| (S)-(-)-Bay K 8644 | Ba2+ current activation | - | EC50 | 32 | [11] |
| (S)-(-)-Bay K 8644 | Inhibition of FPL 64176-induced contraction | Rat tail artery strips | EC50 | 14 | [11] |
| Racemic this compound | L-type Ca2+ channel current enhancement (fast component) | GH3 clonal rat pituitary cells | ED50 | ~21 | [12] |
| Racemic this compound | L-type Ca2+ channel current enhancement (slow component) | GH3 clonal rat pituitary cells | ED50 | ~74 | [12] |
Signaling Pathways
Activation of L-type calcium channels by this compound initiates a cascade of intracellular events. The primary consequence is an elevation of intracellular Ca2+, which then acts as a second messenger to modulate various cellular processes. In certain cell types, this increase in Ca2+ can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. For instance, in human liver cancer HepG2 cells, this compound has been shown to increase the levels of both total and phosphorylated MAPK.[13] The pharmacological effects of this compound can also be modulated by the phosphorylation state of the L-type calcium channel, which is often regulated by cAMP-dependent protein kinases.[14][15]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the L-type calcium channel, often using [3H]nitrendipine as the radioligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., brain cortex, heart ventricles) or cultured cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]nitrendipine), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled competitor (e.g., nifedipine).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of L-type Ca2+ currents in isolated cells (e.g., cardiomyocytes, neurons) to characterize the effects of this compound.
1. Cell Preparation:
-
Isolate single cells from the tissue of interest using enzymatic digestion.
-
Plate the cells on glass coverslips and allow them to adhere.
2. Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing a charge carrier for the Ca2+ channel (e.g., Ca2+ or Ba2+).
-
Pull recording micropipettes from borosilicate glass capillaries and fill them with an internal solution.
3. Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
4. Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential where L-type Ca2+ channels are mostly closed (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the channels and record the resulting inward currents.
-
Apply this compound to the external solution and record the changes in the current amplitude, activation, and inactivation kinetics.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships to determine the effect of this compound on the voltage-dependence of channel activation.
-
Analyze the time course of current decay to assess the effects on channel inactivation.
-
Generate dose-response curves to determine the EC50 of this compound.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The optical isomers of the 1,4-dihydropyridine this compound show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 8. Specific binding of a calcium channel activator, [3H]this compound, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a 1,4-dihydropyridine Ca2+ channel activator: dissociation of binding and functional effects in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclic-AMP-dependent phosphorylation modulates the stereospecific activation of cardiac Ca channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay K 8644: A Technical Guide to its Positive Inotropic Action in Cardiac Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay K 8644, a dihydropyridine derivative, is a potent positive inotropic agent that acts as a specific L-type calcium channel agonist in cardiac muscle.[1][2] Unlike its structural analogs, such as nifedipine, which are calcium channel antagonists, this compound enhances myocardial contractility by increasing the influx of calcium into cardiomyocytes during depolarization.[2][3] This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and experimental protocols related to the positive inotropic properties of this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals in the field of cardiac pharmacology.
Core Mechanism of Action: L-Type Calcium Channel Agonism
The primary mechanism underlying the positive inotropic effect of this compound is its direct interaction with and activation of L-type calcium channels (LTCCs) in the sarcolemma of cardiac muscle cells.[1][2] This action leads to an increased probability of channel opening and a prolonged mean open time, resulting in an enhanced influx of calcium ions (Ca²⁺) into the cell during the plateau phase of the cardiac action potential.[4]
The increased intracellular Ca²⁺ concentration enhances the amount of Ca²⁺ available to bind to the sarcoplasmic reticulum (SR) ryanodine receptors, triggering a larger release of Ca²⁺ from the SR in a process known as calcium-induced calcium release (CICR).[5] This amplified release of Ca²⁺ from the SR leads to a greater binding of Ca²⁺ to troponin C on the myofilaments, ultimately resulting in a stronger force of contraction (positive inotropy).[6]
The effects of this compound are highly dependent on the membrane potential, with its agonistic properties being more pronounced at more hyperpolarized potentials.[7][8] Furthermore, the compound exhibits stereoselectivity, with the (-)-enantiomer being a potent Ca²⁺ channel agonist, while the (+)-enantiomer acts as a Ca²⁺ channel antagonist.[9][10]
Quantitative Data on the Effects of this compound
The positive inotropic and electrophysiological effects of this compound have been quantified in various cardiac preparations. The following tables summarize key quantitative data from published studies.
Table 1: Dose-Response Effects of this compound on Cardiac Contractility
| Preparation | Parameter | Concentration | Effect | Citation |
| Guinea pig atria | Twitch Tension | Not specified | Increase | [1] |
| Guinea pig papillary muscle | Inotropic Response | 1 x 10⁻⁶ mol/l | Significant increase in maximal response to dihydroouabain | [11] |
| Human papillary muscle | Inotropic Response | Not specified | Concentration-dependent positive inotropic response | [11] |
| Conscious dogs | +dP/dt | 2, 4, 8, 20 µg/kg/min (IV) | Dose-related increases | [12] |
| Isolated perfused guinea pig heart | Inotropic Action | From 10⁻⁹ mol/liter | Positive inotropic effect | [2] |
| Rat ventricular strips | Inotropic Effect | 3 x 10⁻⁷ - 1 x 10⁻⁶ M | Maximal effective concentrations | [13] |
Table 2: Effects of this compound on L-Type Calcium Current (ICa-L)
| Preparation | Concentration | Effect on ICa-L | Additional Observations | Citation |
| Newborn rat ventricular cardiomyocytes (2-day-old) | 10⁻⁶ M | 127 ± 4% increase in density | 10-mV hyperpolarizing shift of peak current | [14] |
| Newborn rat ventricular cardiomyocytes (7-day-old) | 10⁻⁶ M | 103 ± 5% increase in density | 10-mV hyperpolarizing shift of peak current | [14] |
| Cultured rat dorsal root ganglion neurons | 5 µM | Potentiation of sustained current | Effect promoted by G-protein activation | [15] |
| Rat ventricular myocytes | 300 nM | Maximal activation (KA = 33 nM) | Strongly reduced inhibitory potency of felodipine | [16] |
| GH3 clonal rat pituitary cells | Racemic | ED₅₀ (fast component) ≈ 21 nM, ED₅₀ (slow component) ≈ 74 nM | Revealed two components of ICa-L | [17] |
| Atrial myocytes | 1 to 30 nM | Dose-dependent increase in peak current | Linear shift of current activation by ~23 mV to more negative potentials | [18] |
Table 3: Effects of this compound on Cardiac Action Potential
| Preparation | Effect on Action Potential Duration (APD) | Additional Observations | Citation |
| Calf ventricular muscle and Purkinje fibers | Increase | Effects occluded by 1 µM nisoldipine | [1] |
| Cardiac myocytes | Lengthens APD and promotes Early Afterdepolarizations (EADs) | Increases the window ICa-L and shifts activation/inactivation curves to more negative voltages | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to investigate the positive inotropic effects of this compound.
Isolated Cardiac Tissue Preparations
-
Objective: To measure the effect of this compound on the contractility of isolated cardiac muscle.
-
Tissues: Guinea pig or human papillary muscles, or guinea pig atria are commonly used.[1][11]
-
Procedure:
-
Tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).
-
One end of the muscle is fixed, and the other is attached to a force-displacement transducer to record isometric or isotonic contractions.
-
The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz).[13]
-
After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath.
-
Contractile parameters such as peak tension, rate of tension development (+dT/dt), and time to peak tension are recorded and analyzed.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on L-type calcium currents in isolated cardiomyocytes.
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[14][16]
-
Procedure:
-
The whole-cell patch-clamp technique is employed to control the membrane potential of a single cardiomyocyte and record ionic currents.
-
The extracellular solution contains a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ionic currents (e.g., Na⁺ and K⁺ channels) to isolate the L-type Ca²⁺ current.
-
The intracellular (pipette) solution contains a suitable buffer and ions to maintain the cell's integrity.
-
The cell is held at a specific holding potential (e.g., -40 mV or -60 mV), and depolarizing voltage steps are applied to elicit ICa-L.[7]
-
This compound is applied to the cell via the perfusion system, and changes in the amplitude, kinetics, and voltage-dependence of ICa-L are recorded and analyzed.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound leading to positive inotropy.
Experimental Workflow for Assessing Inotropic Effect
Caption: Workflow for evaluating the inotropic effects of this compound.
Logical Relationship of this compound's Electrophysiological Effects
Caption: Logical flow of this compound's effects on cardiac electrophysiology.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of L-type calcium channels in cardiac function and as a prototype for the development of calcium channel agonists. Its potent positive inotropic effect is a direct consequence of its ability to enhance Ca²⁺ influx through these channels, thereby amplifying the calcium-induced calcium release mechanism and increasing myofilament activation. The detailed quantitative data, experimental protocols, and visual diagrams presented in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further exploration into the therapeutic and arrhythmogenic potential of L-type calcium channel modulation in the heart.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Calcium agonism, a new mechanism for positive inotropy. Hemodynamic effects and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cardiac calcium channel current and contractile activity by the dihydropyridine this compound is voltage-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent modulation of Ca channel current in heart cells by Bay K8644 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposing actions of this compound enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive inotropic effects of the calcium channel activator this compound on guinea-pig and human isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive inotropic actions of the calcium channel stimulator, this compound, in awake, unsedated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The positive inotropic action of the nifedipine analogue, this compound, in guinea-pig and rat isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms and Determinants of Ultralong Action Potential Duration and Slow Rate-Dependence in Cardiac Myocytes | PLOS One [journals.plos.org]
Structural Symbiosis and Functional Dichotomy: A Technical Guide to Bay K 8644 and Nifedipine Interaction with L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate structural relationship between the L-type calcium channel (LTCC) agonist, Bay K 8644, and the canonical antagonist, nifedipine. Despite their remarkably similar 1,4-dihydropyridine (DHP) core structures, these molecules elicit diametrically opposed physiological responses, a phenomenon rooted in subtle stereochemical differences that dictate their interaction with the LTCC. This guide provides a comprehensive overview of their mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these properties.
Introduction: The Dihydropyridine Paradox
This compound and nifedipine are archetypal modulators of L-type calcium channels, voltage-gated ion channels crucial for calcium influx in response to membrane depolarization in various tissues.[1] Nifedipine, a widely used therapeutic agent, is a potent vasodilator that functions by blocking calcium entry into smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[2] Conversely, this compound acts as a channel activator, promoting a state of prolonged channel opening and thereby increasing calcium influx.[3] This guide delves into the molecular underpinnings of this functional duality, providing a detailed examination of their shared structural framework and the subtle distinctions that govern their opposing actions.
Chemical Structures: A Tale of Two Enantiomers
At the heart of their shared identity lies the 1,4-dihydropyridine ring. However, the chirality at the C4 position of this ring system is a critical determinant of their pharmacological activity. This compound is a racemic mixture, with the (S)-enantiomer acting as a potent agonist and the (R)-enantiomer exhibiting antagonist properties. Nifedipine, on the other hand, is achiral.
-
Nifedipine: 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
This compound: methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate
The key structural difference lies in the substituent at the 4-phenyl ring: a nitro group in nifedipine versus a trifluoromethyl group in this compound, and the ester substituents at the 3 and 5 positions of the dihydropyridine ring.[4]
Mechanism of Action: A Shared Binding Site, Opposing Effects
Both this compound and nifedipine bind to a specific receptor site on the α1 subunit of the L-type calcium channel.[1] This binding site is located at the interface between homologous domains III and IV, involving key amino acid residues in the transmembrane segments IIIS5, IIIS6, and IVS6.[1][5]
Nifedipine (Antagonist): Nifedipine is believed to stabilize the closed or inactivated state of the calcium channel.[6] By binding to the channel, it allosterically inhibits the conformational changes necessary for channel opening upon membrane depolarization, thereby reducing the influx of calcium ions.
This compound (Agonist): In contrast, the (S)-enantiomer of this compound promotes the open state of the channel. It is thought to bind to the channel and favor a conformation that prolongs the mean open time of the channel, leading to an enhanced and sustained influx of calcium.[7]
The opposing effects of these structurally similar molecules are attributed to the different interactions of their respective substituents with the amino acid residues lining the binding pocket. Molecular modeling studies suggest that the orientation of the ester groups and the nature of the substituent on the 4-phenyl ring influence the conformational state of the channel upon binding.[8][9]
Quantitative Data on Binding and Function
The following tables summarize key quantitative data for this compound and nifedipine from various in vitro studies. It is important to note that experimental conditions such as tissue type, temperature, and radioligand used can influence these values.
| Compound | Preparation | Radioligand | K_d / K_i (nM) | Reference |
| This compound | Brain and PC12 cell membranes | [³H]nitrendipine | 4.5 (K_i) | [10] |
| Mouse brain | [³H]nitrendipine | 7.0 (K_i) | [11] | |
| Nifedipine | Guinea pig ventricular myocardium | [³H]nitrendipine | 0.260 (K_d) | [12] |
Table 1: Comparative Binding Affinities to the Dihydropyridine Receptor
| Compound | Cell Type / Tissue | Parameter | Value (nM) | Reference |
| This compound | Cardiac myocytes (guinea pig) | K_D (from dose-response) | 4.3 | [7] |
| Nifedipine | Frog atrial fibers | IC₅₀ (for I_si block) | 200 | [13] |
Table 2: Functional Potency on L-type Calcium Currents
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of unlabeled ligands, such as this compound and nifedipine, by measuring their ability to displace a radiolabeled dihydropyridine from the L-type calcium channel receptor.
Objective: To determine the inhibitory constant (K_i) of a test compound.
Materials:
-
Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain, cardiac myocytes, or HEK293 cells transfected with the CaV1.2 channel).
-
Radiolabeled dihydropyridine (e.g., [³H]nitrendipine or --INVALID-LINK---PN200-110).
-
Unlabeled test compound (this compound or nifedipine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of membrane protein.
-
Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled dihydropyridine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of L-type calcium currents in isolated cells to assess the functional effects of this compound and nifedipine.
Objective: To measure the potentiation (EC₅₀) or inhibition (IC₅₀) of L-type calcium currents by a test compound.
Materials:
-
Isolated cells (e.g., ventricular myocytes, smooth muscle cells, or HEK293 cells expressing CaV1.2).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for patch pipettes.
-
Extracellular (bath) solution containing a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ion channels (e.g., Na⁺ and K⁺ channels).
-
Intracellular (pipette) solution with a Cs⁺-based internal solution to block K⁺ currents and a Ca²⁺ buffer (e.g., EGTA).
-
Test compounds (this compound or nifedipine) dissolved in the extracellular solution.
Procedure:
-
Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward current.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the calcium currents in the presence of different concentrations of the test compound.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current response against the logarithm of the drug concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Visualizations
Caption: Opposing modulation of L-type calcium channel by nifedipine and this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The structural relationship between this compound and nifedipine offers a compelling case study in the principles of medicinal chemistry and pharmacology. Their shared 1,4-dihydropyridine scaffold provides a foundation for high-affinity binding to the L-type calcium channel, while subtle modifications to their peripheral substituents dictate a profound functional divergence. A thorough understanding of these structure-activity relationships, gleaned through the quantitative and qualitative experimental approaches detailed in this guide, is paramount for the rational design of novel and more selective calcium channel modulators for a range of therapeutic applications.
References
- 1. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bay K8644 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of nifedipine or BAY K8644 is dependent on calcium channel state in single smooth muscle cells from rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homology model of dihydropyridine receptor: implications for L-type Ca(2+) channel modulation by agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Calcium channel 'agonist' this compound inhibits calcium antagonist binding to brain and PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioral effects of the calcium agonist this compound in the mouse: antagonism by the calcium antagonist nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BindingDB PrimarySearch_ki [bindingdb.org]
- 13. researchgate.net [researchgate.net]
The Dichotomous Nature of Bay K 8644 Enantiomers: A Technical Guide to Their Opposing Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644, a dihydropyridine derivative, is a fascinating pharmacological tool renowned for its potent and stereoselective modulation of L-type voltage-gated calcium channels (L-VGCCs). While the racemic mixture of this compound exhibits a complex, mixed agonist-antagonist profile, its individual enantiomers display strikingly opposite biological activities. The (S)-(-)-enantiomer acts as a powerful L-VGCC agonist, promoting channel opening and increasing calcium influx. Conversely, the (R)-(+)-enantiomer functions as an L-VGCC antagonist, inhibiting calcium entry. This stark dichotomy in their pharmacological effects makes the this compound enantiomers invaluable for dissecting the physiological and pathological roles of L-type calcium channels and for the development of novel therapeutics targeting these channels.
This in-depth technical guide provides a comprehensive overview of the opposing biological activities of this compound enantiomers. It summarizes key quantitative data, details the experimental protocols used to characterize their actions, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The contrasting effects of the this compound enantiomers are clearly demonstrated by their differing potencies in functional and binding assays. The following tables summarize the key quantitative data for the agonist activity of (S)-(-)-Bay K 8644 and the antagonist activity of (R)-(+)-Bay K 8644.
| (S)-(-)-Bay K 8644 (Agonist Activity) | |
| Parameter | Value |
| EC50 (Ba2+ currents) | 32 nM[1] |
| Kd (cardiac membranes) | 2.9 nM[2] |
| (R)-(+)-Bay K 8644 (Antagonist Activity) | |
| Parameter | Value |
| IC50 (Ba2+ currents) | 975 nM[1] |
Experimental Protocols
The characterization of the this compound enantiomers relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to directly measure the effects of the this compound enantiomers on the ion currents flowing through L-type calcium channels in isolated cells.
Objective: To determine the EC50 of (S)-(-)-Bay K 8644 for potentiation of L-type calcium currents and the IC50 of (R)-(+)-Bay K 8644 for inhibition of these currents.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture of a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes)
-
Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 120 mM Cs-methanesulfonate, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH)
-
(S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 stock solutions in DMSO
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Plate cells on glass coverslips and mount on the microscope stage. Perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents. Record the resulting currents.
-
For agonist studies, perfuse the cell with increasing concentrations of (S)-(-)-Bay K 8644 and repeat the voltage-step protocol at each concentration.
-
For antagonist studies, first apply a concentration of an L-type channel agonist (e.g., a low concentration of (S)-(-)-Bay K 8644) to elicit a stable baseline current. Then, co-perfuse with increasing concentrations of (R)-(+)-Bay K 8644 and record the inhibition of the current.
-
Analyze the data by plotting the peak current amplitude against the drug concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of the this compound enantiomers to the dihydropyridine binding site on the L-type calcium channel.
Objective: To determine the Kd of radiolabeled (S)-(-)-[3H]this compound.
Materials:
-
Cell membranes prepared from a tissue or cell line rich in L-type calcium channels (e.g., rat cardiac ventricles or transfected HEK293 cells).
-
Radiolabeled ligand: (S)-(-)-[3H]this compound.
-
Unlabeled ("cold") (S)-(-)-Bay K 8644 for competition studies.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Saturation Binding: In a series of tubes, incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of (S)-(-)-[3H]this compound. For each concentration, prepare a parallel tube containing an excess of unlabeled (S)-(-)-Bay K 8644 to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of radioligand. Fit the data to a saturation binding curve to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).
Aortic Ring Contraction Assay
This is a functional assay to assess the physiological effects of the this compound enantiomers on smooth muscle contractility.
Objective: To demonstrate the vasoconstrictor effect of (S)-(-)-Bay K 8644 and the vasodilatory effect of (R)-(+)-Bay K 8644.
Materials:
-
Isolated tissue bath system with force transducers.
-
Rat thoracic aorta.
-
Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose.
-
(S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 stock solutions in DMSO.
-
A vasoconstrictor agent (e.g., phenylephrine or KCl) for antagonist studies.
Procedure:
-
Euthanize a rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Agonist Assay: Add cumulative concentrations of (S)-(-)-Bay K 8644 to the bath and record the resulting increase in tension (contraction).
-
Antagonist Assay: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add cumulative concentrations of (R)-(+)-Bay K 8644 and record the resulting decrease in tension (relaxation).
-
Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., KCl). Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the responses against the drug concentration to generate dose-response curves.
Signaling Pathways and Experimental Workflows
The opposing actions of the this compound enantiomers stem from their differential modulation of L-type calcium channel activity, which in turn influences a multitude of downstream signaling pathways.
Signaling Pathway of L-type Calcium Channel Modulation
The following diagram illustrates the central role of L-type calcium channels in cellular signaling and how the this compound enantiomers exert their opposing effects.
Experimental Workflow for Characterizing this compound Enantiomers
The logical flow of experiments to characterize the opposing activities of the this compound enantiomers is depicted in the following diagram.
Downstream Signaling: L-type Calcium Channel, MAPK/ERK, and CREB
Activation of L-type calcium channels by (S)-(-)-Bay K 8644 can trigger the MAPK/ERK signaling cascade, leading to the phosphorylation of the transcription factor CREB and subsequent changes in gene expression.
Conclusion
The enantiomers of this compound provide a powerful demonstration of stereoselectivity in drug action. Their opposing effects on L-type calcium channels—agonist activity for the (S)-(-)-enantiomer and antagonist activity for the (R)-(+)-enantiomer—have been instrumental in advancing our understanding of calcium channel function and its role in cellular signaling. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating L-type calcium channels with precision. The continued study of these and similar stereoselective compounds holds great promise for the development of more targeted and effective treatments for a wide range of cardiovascular and neurological disorders.
References
The Agonist Bay K 8644: A Technical Guide to Interrogating Calcium Channel Gating Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644, a dihydropyridine derivative, serves as a powerful pharmacological tool for the detailed investigation of L-type voltage-gated calcium channel (CaV1.x) gating kinetics. Unlike its antagonist counterparts such as nifedipine, this compound is a potent agonist, effectively "locking" the channel in a state of prolonged opening. This unique property has made it an indispensable molecule in the field of electrophysiology, allowing researchers to dissect the intricate conformational changes that govern channel activation and inactivation. This technical guide provides an in-depth overview of the role of this compound in studying calcium channel gating, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
This compound is a structural analog of nifedipine and functions as an L-type calcium channel agonist.[1][2] It is widely used as a biochemical research tool to study the effects of calcium channel activation.[1] The racemic mixture of this compound contains two enantiomers with opposing effects: the (S)-(-) isomer acts as an agonist, while the (R)-(+) isomer has antagonist properties.
Mechanism of Action: Stabilizing the "Mode 2" Gating Conformation
The primary mechanism by which this compound enhances calcium influx is by promoting a distinct gating behavior known as "mode 2".[3] In the absence of the drug, L-type calcium channels exhibit brief openings (mode 1) and periods of inactivity (mode 0 or null mode).[3] this compound preferentially binds to the channel and stabilizes the long-lasting open state (mode 2), characterized by a significant increase in the channel's open probability (Po) and prolonged open times.[3] This shift in gating modality provides a larger and more sustained calcium current, facilitating detailed kinetic analysis.
Quantitative Effects of this compound on Calcium Channel Gating
The application of this compound induces several quantifiable changes in the gating properties of L-type calcium channels. These effects have been extensively documented in various cell types using electrophysiological techniques.
| Parameter | Effect of this compound | Typical Quantitative Change | Cell Type/Reference |
| Voltage-dependence of Activation | Negative shift in the current-voltage (I-V) relationship | ~23 mV shift to more negative potentials | Atrial myocytes[4] |
| Channel Open Time | Prolongation | Significantly increased mean open time | Neuronal cells |
| Deactivation Kinetics | Slowed deactivation | Appearance of a slow component of tail current | Atrial myocytes[4] |
| Inactivation Kinetics | Increased apparent rate of inactivation | Shift in the voltage dependence of inactivation to more hyperpolarized potentials | Cardiac myocytes[5] |
| EC50 for Ba2+ Current Activation | Potent activation | 32 nM for (S)-(-)-Bay K 8644 | Gastric myocytes |
| KD for Binding | High affinity | 4.3 nM | Atrial myocytes[4] |
Experimental Protocols
The study of this compound's effects on calcium channel gating primarily relies on patch-clamp electrophysiology, in both whole-cell and single-channel configurations.
Whole-Cell Voltage-Clamp Recording
This technique allows for the measurement of the macroscopic current flowing through the entire population of calcium channels on a cell's membrane.
Cell Preparation:
-
Cells expressing L-type calcium channels (e.g., primary cardiomyocytes, neurons, or heterologous expression systems like HEK-293 cells) are cultured on glass coverslips.
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂ (or 10 BaCl₂ as the charge carrier to reduce calcium-dependent inactivation), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 130 Cesium Methanesulfonate, 20 Tetraethylammonium Chloride, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.[6] Cesium and TEA are used to block potassium channels.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents.
-
Record the resulting currents in the absence (control) and presence of this compound (typically in the nanomolar to low micromolar range).
-
To study inactivation, a two-pulse protocol is often used: a conditioning prepulse to various potentials is followed by a test pulse to a fixed potential to measure the fraction of available channels.
Data Analysis:
-
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
-
Fit the activation portion of the I-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and slope factor (k).
-
Analyze the decay phase of the current to determine the time constants of inactivation.
-
Analyze tail currents upon repolarization to study deactivation kinetics.
Single-Channel Recording (Cell-Attached or Excised Patch)
This high-resolution technique allows for the observation of the gating of individual calcium channels.
Solutions:
-
Pipette Solution (containing the charge carrier, in mM): 110 BaCl₂, 10 HEPES. pH adjusted to 7.4 with TEA-OH. This compound is included in the pipette solution.
-
Bath Solution (to zero the cell's membrane potential, in mM): 140 K-Aspartate, 10 EGTA, 10 HEPES. pH adjusted to 7.4 with KOH.
Recording Protocol:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Apply depolarizing voltage steps from a negative holding potential to elicit single-channel openings.
-
Record long stretches of channel activity at various potentials in the presence of this compound.
Data Analysis:
-
Generate idealized records of channel openings and closings.
-
Construct all-points amplitude histograms to determine the single-channel current amplitude.
-
Calculate the channel open probability (Po) at different voltages.
-
Analyze the dwell times in the open and closed states to determine the mean open and closed times.
Visualizing Signaling Pathways and Experimental Workflows
This compound Interaction with the L-type Calcium Channel
Caption: this compound stabilizes the long-opening "Mode 2" of the L-type calcium channel.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating this compound's effects on calcium channel gating.
Conclusion
This compound remains a cornerstone tool for elucidating the fundamental mechanisms of L-type calcium channel gating. Its ability to promote a long-lasting open state provides a unique window into the conformational dynamics of these critical ion channels. By employing the detailed experimental protocols and data analysis techniques outlined in this guide, researchers and drug development professionals can continue to leverage this compound to deepen our understanding of calcium channel physiology and pathology, and to aid in the discovery of novel channel modulators.
References
- 1. bsys.ch [bsys.ch]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent modulation of cardiac calcium channel current by optical isomers of this compound: implications for channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Bay K 8644: A Technical Guide to its Effects on Intracellular Calcium Concentration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bay K 8644 is a potent synthetic dihydropyridine derivative that acts as a specific and selective agonist for L-type voltage-gated calcium channels (LTCCs).[1][2] Unlike its structural analog, nifedipine (a channel antagonist), this compound enhances calcium influx by promoting a mode of channel gating characterized by prolonged open times.[3][4] This leads to a significant increase in intracellular calcium concentration ([Ca2+]i), triggering a variety of physiological responses in different cell types. This document provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on [Ca2+]i, detailed experimental protocols for its study, and its influence on key signaling pathways.
Core Mechanism of Action
This compound exerts its effects by binding directly to the α1 subunit of the L-type calcium channel.[1][5] This binding event does not open a closed channel but rather modifies its gating kinetics. Specifically, it stabilizes the channel in a state that favors longer and more frequent openings in response to membrane depolarization.[3][4]
The primary consequences of this action are:
-
Increased Channel Open Probability: The channel spends more time in the open state, allowing for greater ion flow.
-
Prolonged Open Time: The duration of individual channel opening events is extended.[3]
-
Shift in Voltage Dependence: this compound shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels can open with weaker depolarizations.[2][4]
This enhanced influx of extracellular Ca2+ directly elevates the cytosolic calcium concentration, which then acts as a second messenger to initiate various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[6]
Caption: Primary mechanism of this compound action on L-type calcium channels.
Quantitative Data Presentation
The potency and effect of this compound vary depending on the specific isomer, cell type, and experimental conditions. The racemic mixture (±)-Bay K 8644 is commonly used, although its enantiomers can have opposing effects.[7]
Table 1: Potency of this compound in Various Systems
| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |
| EC50 | 17.3 nM | Mouse vas deferens | L-type Ca2+ channel activation. | [3][8][9] |
| EC50 | 12.8 nM | Human umbilical artery | Dose-dependent elevation of tone. | [5] |
| EC50 | 32 nM | Gastric myocytes (guinea pig) | Activation of Ba2+ currents (I_Ba) by (S)-(-)-enantiomer. | [7] |
| EC50 (fast) | ~21 nM | GH3 clonal rat pituitary cells | Racemic this compound enhancement of the fast component of L-current. | [10] |
| EC50 (slow) | ~74 nM | GH3 clonal rat pituitary cells | Racemic this compound enhancement of the slow component of L-current. | [10] |
| KD | 4.3 nM | Atrial myocytes | Determined from the slow component of tail current. | [4] |
| IC50 | 1.8 nM | Human umbilical artery microsomes | Competitive displacement of [3H]nitrendipine binding. | [5] |
Table 2: Observed Effects of this compound at Specific Concentrations
| Concentration | Effect | Cell/Tissue Type | Experimental Details | Reference(s) |
| 100 nM | Increased Ca2+ spark frequency by 466±90% | Ferret ventricular myocytes | Measured at rest using confocal microscopy with fluo-3. | [11] |
| 1 µM | Increased L-type calcium current density | Newborn rat ventricular cardiomyocytes | Treatment in 2-day-old cultured cells. | [3] |
| 5 µM | Potentiated sustained Ca2+ channel current | Cultured rat dorsal root ganglion neurons | Effect promoted by intracellular GTP-γ-S. | [12] |
| 100 µM | Evoked a moderate elevation of [Ca2+]i | Primary cultures of hippocampal neurons | Monitored with Fura-2 microfluorescent imaging. | [13] |
| 10 µg/kg (in vivo) | Significantly elevated mean arterial pressure | Endotoxin-treated hypotensive rats | Single intravenous dose. | [3] |
| 10-300 nM | Reduced inhibitory potency of felodipine and verapamil; increased potency of diltiazem | Cardiac myocytes | Investigated competitive/cooperative effects. | [14] |
Modulation of Secondary Signaling Pathways
While the primary action of this compound is on the LTCC, its effects can be modulated by and can influence other signaling pathways.
-
G-Protein Involvement: In neuronal cells, the agonist effect of this compound is promoted by the activation of a pertussis toxin-sensitive G-protein. Pretreating cells with pertussis toxin can cause this compound to act as an inhibitor rather than an agonist, suggesting that the channel's state, as influenced by G-proteins, is critical for determining the drug's functional outcome.[12]
-
ERK Pathway: In models of ischemia, this compound has been shown to reverse the post-ischemic decrease in the phosphorylation of extracellular-regulated kinase (ERK1/2).[15] This neuroprotective effect was blocked by MEK inhibitors, indicating that the Ca2+ influx stimulated by this compound can activate the ERK signaling cascade.[15]
-
Calcium-Induced Calcium Release (CICR): In cardiac myocytes, this compound modifies the cross-signaling between the dihydropyridine receptors (LTCCs) and the ryanodine receptors (RyRs) on the sarcoplasmic reticulum (SR).[16] While it enhances the initial Ca2+ current (the trigger), it has been observed to surprisingly reduce the amplification factor of CICR by about 50%.[16] This suggests a complex regulatory role where this compound attenuates the Ca2+-dependent inactivation of the LTCC, thereby altering the delicate balance of Ca2+ signaling at the dyadic cleft.[16]
Caption: Signaling pathways influenced by this compound-mediated calcium influx.
Experimental Protocols
Measurement of [Ca2+]i using Fura-2 AM Ratiometric Imaging
This protocol describes a common method for measuring changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fura-2 AM.[13][17] Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts from ~380 nm in the Ca2+-free state to ~340 nm when bound to Ca2+.[18][19] The ratio of fluorescence emission (~510 nm) at these two excitation wavelengths provides an accurate measure of [Ca2+]i, correcting for variations in cell thickness, dye loading, and photobleaching.[18]
Methodology:
-
Cell Preparation:
-
Plate cells on glass coverslips or multi-well imaging plates 24-48 hours prior to the experiment to allow for adherence.[20]
-
Ensure cells are healthy and at an appropriate confluency (e.g., 70-80%).
-
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer (e.g., a physiological salt solution like HBSS or Tyrode's solution, buffered with HEPES).
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[20][21] The addition of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash twice with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[20][21] Optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.[17]
-
-
Imaging and Data Acquisition:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the recording buffer.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Acquire baseline fluorescence ratios for a stable period (e.g., 2-5 minutes).
-
Apply this compound at the desired concentration via the perfusion system.
-
Record the change in the 340/380 fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is directly proportional to the change in intracellular calcium concentration.[17]
-
(Optional) Calibrate the ratio to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) ratios in the presence of calcium chelators (e.g., EGTA) and saturating calcium with an ionophore (e.g., ionomycin), respectively.
-
Caption: Experimental workflow for measuring [Ca2+]i using Fura-2 AM.
Measurement of L-type Ca2+ Channel Currents via Whole-Cell Patch Clamp
This electrophysiological technique allows for the direct measurement of ion flow through L-type calcium channels, providing a precise quantification of this compound's effect on channel activity.
Methodology:
-
Cell and Electrode Preparation:
-
Use isolated cells (e.g., ventricular myocytes, dorsal root ganglion neurons) plated at a low density.[4][12]
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal (pipette) solution should contain a Cs+ or K+ salt to carry the current and EGTA to buffer intracellular calcium.
-
The external (bath) solution should contain a high concentration of the charge carrier, typically Ba2+ or Sr2+ (e.g., 10-20 mM), to increase the signal and avoid Ca2+-dependent inactivation.[2] Blockers for Na+ (TTX) and K+ (TEA, 4-AP) channels are included to isolate the Ca2+ channel current.
-
-
Establishing Whole-Cell Configuration:
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Upon contact, release the pressure and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell interior (whole-cell mode).
-
-
Voltage-Clamp Protocol and Recording:
-
Clamp the cell's membrane potential at a holding potential where most Ca2+ channels are closed (e.g., -80 mV or -90 mV).[16]
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +50 mV in 10 mV increments) to activate the voltage-gated calcium channels.
-
Record the resulting inward currents (carried by Ba2+ or Ca2+).
-
Establish a stable baseline recording of the currents.
-
-
Drug Application and Measurement:
-
Perfuse the bath with a solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol and record the currents in the presence of the drug. This compound is expected to significantly increase the amplitude and slow the inactivation of the inward current.[16]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct a current-voltage (I-V) relationship plot.
-
Analyze the kinetics of current activation and inactivation to determine the effects of this compound on channel gating.[4]
-
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second messenger system - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 10. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 20. brainvta.tech [brainvta.tech]
- 21. researchgate.net [researchgate.net]
Bay K 8644 Target Validation in Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644 is a potent synthetic dihydropyridine derivative that acts as a selective agonist for L-type voltage-gated calcium channels (L-VGCCs).[1] Unlike many other dihydropyridines which are channel antagonists, this compound enhances calcium influx by promoting a long-lasting mode of channel gating, thereby increasing the channel's open probability.[2][3] This unique property makes it an invaluable tool for studying the physiological roles of L-type calcium channels in various cellular processes and for validating these channels as therapeutic targets in drug development. This guide provides a comprehensive overview of the methodologies used to validate the target of this compound in primary cell cultures, presenting quantitative data and detailed experimental protocols.
Core Target and Mechanism of Action
The primary molecular target of this compound is the α1 subunit of the L-type voltage-gated calcium channel. It binds to a specific site on the channel, stabilizing it in an open conformation and leading to prolonged channel opening and increased calcium ion (Ca2+) influx into the cell.[2][3] This elevation in intracellular calcium concentration triggers a cascade of downstream signaling events that vary depending on the cell type.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of this compound with its target, as reported in various studies.
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 17.3 nM | Isolated field-stimulated vas deferens of the mouse | [4] |
| EC50 | 32 nM | Guinea pig antrum gastric myocytes (for (S)-(-)-Bay-K-8644) | [5] |
| KD | 4.3 nM | Atrial myocytes | [6] |
| IC50 | 17.3 nM | L-type Ca2+ channel | [4] |
Table 1: Potency and Binding Affinity of this compound
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Newborn rat ventricular cardiomyocytes | 1 µM | Increased L-type calcium current density | [2] |
| Atrial myocytes | 1-30 nM | Dose-dependent increase of peak Ca2+ current | [6] |
| GH4C1 pituitary cell line | >10 nM | Increased prolactin secretion | [7] |
| Human liver cancer HepG2 cells | Not specified | Promoted cell growth | [8] |
Table 2: Effective Concentrations of this compound in Primary Cell Cultures
Signaling Pathways
This compound, by activating L-type calcium channels, directly influences intracellular calcium levels, a ubiquitous second messenger. This initiates a variety of signaling cascades depending on the cellular context.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calcium agonist this compound stimulates secretion from a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bay K 8644 Protocol for Smooth Muscle Contraction Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644 is a potent L-type calcium channel agonist that serves as a valuable pharmacological tool for studying smooth muscle physiology and pathophysiology.[1] As a dihydropyridine derivative, it uniquely enhances calcium influx through voltage-gated L-type Ca2+ channels, leading to smooth muscle contraction.[1][2] This property makes it an excellent agent for inducing and investigating receptor-independent smooth muscle contraction, providing insights into the mechanisms of myogenic tone and the efficacy of potential therapeutic vasodilators. These application notes provide a detailed protocol for utilizing this compound in smooth muscle contraction assays, complete with data presentation, experimental methodologies, and visual diagrams of the signaling pathway and experimental workflow.
The response to this compound is dependent on the membrane potential of the smooth muscle cells.[3][4] In many vascular smooth muscle preparations, a slight depolarization with an elevated potassium concentration is necessary to observe a significant contractile response to this compound.[2][3][4][5] The compound has been shown to cause dose-dependent contraction in various smooth muscle tissues, including the human umbilical artery and rat aorta.[4][6]
Mechanism of Action
This compound acts by binding to the L-type Ca2+ channel, stabilizing it in an open conformation and thereby increasing the probability of channel opening.[7][8] This leads to an influx of extracellular Ca2+, which binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC). This phosphorylation event initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.[9][10] The contractile response to this compound can be competitively antagonized by L-type calcium channel blockers such as nifedipine.[3][6]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce smooth muscle contraction.
Table 1: Dose-Response Characteristics of this compound in Smooth Muscle
| Tissue Type | Species | EC50 (nM) | Optimal Concentration for Sustained Contraction (nM) | Notes |
| Human Umbilical Artery | Human | 12.8[6] | - | Dose-dependent elevation of tone. |
| Swine Carotid Artery | Swine | - | 100[5] | Used to mimic sustained, sub-maximal force (tone). |
| Rat Aorta | Rat | - | 100[4] | Used in moderately depolarized (15 mM K+) segments. |
| Mouse Vas Deferens | Mouse | 17.3[11] | - | In isolated field-stimulated preparations. |
Table 2: Pharmacological Modulators of this compound-Induced Contraction
| Modulator | Target | Concentration | Effect on this compound Response | Tissue |
| Nifedipine | L-type Ca2+ Channel Blocker | 1 µM | Inhibition of force and MLC phosphorylation[5] | Swine Carotid Artery |
| ML-7 | Myosin Light Chain Kinase (MLCK) Inhibitor | 10 µM | Inhibition of force and MLC phosphorylation[5] | Swine Carotid Artery |
| H-1152 | Rho Kinase (ROCK) Inhibitor | 1 µM | Inhibition of force[5] | Swine Carotid Artery |
| U0126 | MAP Kinase Kinase (MEK) Inhibitor | 10 µM | Increased steady-state force[5] | Swine Carotid Artery |
| Bisindolylmaleimide (Bis) | Protein Kinase C (PKC) Inhibitor | 3 µM | No appreciable effect on force[5] | Swine Carotid Artery |
Experimental Protocols
This section provides a detailed methodology for a typical smooth muscle contraction assay using isolated tissue strips, such as aortic or carotid artery rings.
Materials and Reagents
-
Isolated smooth muscle tissue (e.g., rat aorta, swine carotid artery)
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 120, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10.
-
High Potassium PSS (for depolarization), e.g., 15 mM KCl PSS (adjust NaCl concentration to maintain osmolarity).[4][5]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pharmacological inhibitors (e.g., nifedipine, ML-7) stock solutions in appropriate solvents.
-
Tissue bath system with force transducers.
-
Data acquisition system.
Experimental Procedure
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Clean the artery of adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount the arterial rings in a tissue bath containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissue with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.
-
Wash the tissue with PSS and allow it to return to the baseline resting tension.
-
-
This compound-Induced Contraction:
-
For tissues requiring partial depolarization, replace the PSS with a solution containing a slightly elevated KCl concentration (e.g., 15 mM).[4][5] Allow the tissue to stabilize.
-
Add this compound cumulatively to the tissue bath to generate a dose-response curve (e.g., 1 nM to 10 µM).[5]
-
Record the contractile force until a stable plateau is reached at each concentration.
-
Alternatively, for studying sustained contraction, add a single sub-maximal concentration of this compound (e.g., 100 nM) and monitor the contraction over time.[5]
-
-
Pharmacological Inhibition Studies:
-
To investigate the signaling pathway, pre-incubate the tissue with a specific inhibitor (e.g., nifedipine, ML-7) for a defined period (e.g., 20-30 minutes) before adding this compound.
-
Generate a this compound dose-response curve in the presence of the inhibitor and compare it to the control curve.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by high KCl.
-
Plot the dose-response curves and calculate the EC50 values for this compound in the absence and presence of inhibitors.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Smooth Muscle Contraction
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Workflow for this compound Assay
Caption: Experimental workflow for a this compound smooth muscle contraction assay.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. Calcium agonism, a new mechanism for positive inotropy. Hemodynamic effects and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effects of the Ca agonists this compound and CGP 28392 on vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 6. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of nifedipine or BAY K8644 is dependent on calcium channel state in single smooth muscle cells from rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel modulation by the dihydropyridine derivative this compound in mammalian visceral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dominant role of smooth muscle L‐type calcium channel Cav1.2 for blood pressure regulation | The EMBO Journal [link.springer.com]
- 10. A novel collagen gel-based measurement technique for quantitation of cell contraction force - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Bay K 8644 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay K 8644, a potent L-type calcium channel agonist, in patch clamp electrophysiology studies. The information is intended to assist researchers in designing and executing experiments to investigate the effects of this compound on ion channel function.
This compound is a dihydropyridine derivative that acts as a powerful tool for studying the role of L-type Ca2+ channels in various physiological and pathophysiological processes.[1] It functions by increasing the open probability of the channel, leading to enhanced Ca2+ influx.[2] This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for the effective use of this compound.
Mechanism of Action
This compound is a structural analog of nifedipine but exhibits opposing, agonistic effects on L-type calcium channels.[1][3] Its primary action is to stabilize the open state of the channel, thereby prolonging the mean open time and increasing the probability of channel opening, particularly at more negative membrane potentials.[4] This results in a voltage-dependent increase in the peak calcium current.[4]
The effects of this compound are stereospecific, with the (-)-enantiomer being a potent agonist and the (+)-enantiomer acting as a weak antagonist.[5] The racemic mixture, commonly used in research, therefore exhibits mixed agonist-antagonist properties.[5]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | 17.3 nM | Not specified | [2] |
| ED50 (fast component) | ~21 nM | GH3 clonal rat pituitary cells | [6][7] |
| ED50 (slow component) | ~74 nM | GH3 clonal rat pituitary cells | [6][7] |
| KD | 4.3 nM | Atrial myocytes | [4] |
| Hill Coefficient | 1.25 | Atrial myocytes | [4] |
| Association Rate Constant (kon) | ~5 x 10^6 M-1s-1 | Atrial myocytes | [4] |
| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | [4] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Magnitude | Cell Type/Condition | Reference |
| Peak Ca2+ Current | Increase | Dose-dependent (1-30 nM) | Atrial myocytes | [4] |
| Current Activation | Negative Shift | ~23 mV | Atrial myocytes | [4] |
| Open Time Function | Negative Shift | ~50 mV | Atrial myocytes | [4] |
| Single-Channel Open Time | Prolongation | - | Atrial myocytes | [4] |
| Single-Channel Closed Time | No effect | - | Atrial myocytes | [4] |
| Action Potential Duration | Increase | - | Calf ventricular muscle and Purkinje fibers | [3] |
| Ca2+ Spark Frequency | Increase | 466 ± 90% of control (at 100 nM) | Ferret ventricular myocytes | [8] |
Experimental Protocols
Stock Solution Preparation
Materials:
-
(±)-Bay K 8644 powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (Ethanol is preferred for final dilutions in aqueous buffers)[9]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
This compound is light-sensitive; therefore, all steps should be performed with minimal light exposure.[10]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in 100% DMSO or ethanol. This compound is soluble in DMSO and ethanol at approximately 35.63 mg/mL (100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Working Solution Preparation
Materials:
-
This compound stock solution
-
Extracellular (bath) solution appropriate for the cell type being studied
-
Pipettes and sterile tips
Protocol:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare the final working concentration by diluting the stock solution into the extracellular solution. For example, to make a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.
-
It is recommended to first dilute the stock in ethanol before adding it to the aqueous buffer to improve solubility. A final ethanol concentration of less than 0.01% is advisable as it has been shown to have no electrophysiological effects.[10]
-
Protect the working solution from light throughout the experiment.
Whole-Cell Patch Clamp Protocol
Equipment:
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Computer with data acquisition software
Solutions:
-
External Solution (Example for Cardiomyocytes): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (Example for Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH adjusted to 7.2 with CsOH. Note: The use of Cesium and TEA in the internal solution is to block potassium channels and isolate calcium currents.
-
This compound working solution.
Protocol:
-
Prepare cells for patching according to standard laboratory protocols.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) and obtain the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording baseline currents.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV to ensure availability of L-type calcium channels. Some studies have shown that a more hyperpolarized holding potential of -60 mV may be necessary to observe robust effects in certain cell types like stem cell-derived cardiomyocytes.[11]
-
Apply depolarizing voltage steps to elicit calcium currents. A typical protocol would be to step from -40 mV to +60 mV in 10 mV increments for 200-300 ms.
-
The frequency of stimulation can influence the effect of this compound, with maximal effects often observed around 0.5 Hz.[12]
-
-
Baseline Recording: Record stable baseline calcium currents for at least 5 minutes before drug application.
-
Drug Application:
-
Perfuse the recording chamber with the this compound working solution at a constant rate (e.g., 1-2 mL/min).
-
The effect of this compound typically develops over several minutes. Monitor the current amplitude and kinetics until a steady-state effect is reached.
-
-
Washout:
-
To reverse the effect, perfuse the chamber with the control extracellular solution.
-
Due to its lipophilic nature, washout of this compound can be slow and may require prolonged perfusion (e.g., 10-20 minutes).[10]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on L-type calcium channels.
Caption: Experimental workflow for a patch clamp study using this compound.
Caption: Logical relationship of this compound's electrophysiological effects.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Calcium Imaging with Bay K 8644 in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the L-type calcium channel agonist, Bay K 8644, in conjunction with fluorescent calcium imaging in neuronal preparations. This guide is intended to assist researchers in pharmacology, neuroscience, and drug development in designing and executing experiments to probe the role of L-type calcium channels in neuronal function and pathology.
Introduction
This compound is a dihydropyridine derivative that acts as a potent agonist for L-type voltage-gated calcium channels (L-VGCCs).[1] Unlike many other dihydropyridines which are channel antagonists, this compound stabilizes the open state of the channel, thereby increasing the influx of calcium ions (Ca²⁺) into the neuron.[2][3] This property makes it an invaluable tool for studying the physiological and pathophysiological roles of L-type calcium channels, which are involved in processes such as synaptic plasticity, gene expression, and neuronal excitability.[1][4]
Calcium imaging is a widely used technique that allows for the visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.[5] By employing fluorescent calcium indicators, such as Fura-2 or Fluo-4, researchers can monitor the influx of calcium and the subsequent signaling cascades.[5][6] The combination of this compound application and calcium imaging provides a powerful method to investigate the specific contribution of L-type calcium channels to neuronal calcium homeostasis and signaling.
Mechanism of Action and Signaling Pathway
This compound directly binds to the α1 subunit of L-type calcium channels (primarily Cav1.2 and Cav1.3 subtypes in neurons). This binding promotes a long-opening mode of the channel, leading to a sustained increase in intracellular calcium.[2] This elevated calcium can then trigger a variety of downstream signaling events. For instance, increased [Ca²⁺]i can activate calcium-dependent enzymes such as calmodulin, and influence the activity of other ion channels like calcium-activated potassium channels (KCa).[4] Furthermore, activation of L-type calcium channels has been linked to the phosphorylation of extracellular signal-regulated kinases (ERK), suggesting a role in modulating intracellular signaling pathways that control cell survival and plasticity.[7][8] The agonist effect of this compound on neuronal calcium channels can also be promoted by the activation of G-proteins.[9]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in neuronal and related cell types.
Table 1: Effective Concentrations of this compound and Observed Effects
| Cell Type | This compound Concentration | Observed Effect on Calcium Signaling | Reference |
| Cultured Rat Dorsal Root Ganglion Neurons | 5 µM | Potentiation of sustained Ca²⁺ channel current | [9] |
| Ferret Ventricular Myocytes | 100 nM | 466% increase in Ca²⁺ spark frequency | [10] |
| Cultured Mouse Spinal Cord Neurons | Not specified | Increased voltage-sensitive Ca²⁺ currents | [11] |
| Primary Cultures of Hippocampal Neurons | 100 µM | Moderate elevation of intracellular Ca²⁺ | [12] |
| Young F344 Rats (in vivo) | 500 nM | Increased overall neuronal network activity | [13] |
| Murine Cortical Astrocytes | Not specified | Enhanced K⁺-induced increase in [Ca²⁺]i | [14] |
Table 2: Example of [Ca²⁺]i Changes in Response to this compound
| Cell Type | Baseline [Ca²⁺]i | [Ca²⁺]i after Depolarization + this compound | Fold Increase | Reference |
| Murine Cortical Astrocytes | ~150 nM | Up to 550 nM | 3-4 fold | [14] |
Experimental Protocols
This section provides detailed protocols for preparing neuronal cultures, loading calcium indicators, and applying this compound for calcium imaging experiments.
Protocol 1: Calcium Imaging with Fura-2 AM
Fura-2 is a ratiometric calcium indicator, which allows for the accurate determination of intracellular calcium concentrations by taking the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm).[5][15] This minimizes issues such as uneven dye loading and photobleaching.[16]
Materials:
-
Primary neuronal cell culture on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, free of phenol red
-
This compound
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission at ~510 nm
Procedure:
-
Preparation of Fura-2 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light and moisture.
-
-
Preparation of Loading Solution (1-5 µM Fura-2 AM):
-
For 2 mL of loading solution, add 2-10 µL of 1 mM Fura-2 AM stock solution to 2 mL of physiological buffer.
-
Add an equal volume of 20% Pluronic F-127 solution to the Fura-2 AM stock volume (e.g., 2-10 µL) to aid in dye dispersal.
-
Vortex the solution vigorously for at least 1 minute.
-
-
Cell Loading:
-
Aspirate the culture medium from the coverslips containing the neurons.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the coverslips and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope.
-
Continuously perfuse the cells with physiological buffer to establish a baseline fluorescence.
-
Acquire baseline ratiometric images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Prepare the desired concentration of this compound in the perfusion buffer.
-
Switch the perfusion to the this compound-containing buffer and record the changes in the Fura-2 fluorescence ratio over time.
-
Protocol 2: Calcium Imaging with Fluo-4 AM
Fluo-4 is a single-wavelength calcium indicator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[6] It is excited at ~494 nm and emits at ~516 nm.
Materials:
-
Primary neuronal cell culture on glass coverslips
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., HBSS)
-
This compound
-
Fluorescence imaging system with appropriate filters for Fluo-4 (e.g., FITC/GFP filter set)
Procedure:
-
Preparation of Fluo-4 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C, protected from light.
-
-
Preparation of Loading Solution (1-5 µM Fluo-4 AM):
-
To prepare a 2 µM working solution, for example, dilute the 1 mM stock solution in the physiological buffer.
-
Add Pluronic F-127 (to a final concentration of 0.02-0.04%) to the loading solution to prevent dye precipitation.
-
-
Cell Loading:
-
Remove the culture medium and wash the neurons with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with the physiological buffer.
-
Incubate in fresh buffer for 15-30 minutes at room temperature in the dark to allow for complete de-esterification.
-
-
Calcium Imaging:
-
Mount the coverslip on the microscope stage.
-
Begin imaging using an excitation wavelength of ~488 nm and collecting emission at ~520 nm.
-
Establish a stable baseline fluorescence.
-
Apply this compound by bath application or perfusion at the desired concentration.
-
Record the time-lapse images to monitor the changes in Fluo-4 fluorescence intensity. Data is typically presented as the change in fluorescence over the baseline fluorescence (ΔF/F₀).
-
Experimental Workflow
The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound.
Concluding Remarks
The use of this compound in calcium imaging studies of neurons provides a specific method for elucidating the role of L-type calcium channels in a multitude of cellular processes. The protocols and data presented here serve as a guide for researchers to design and implement robust experiments. It is important to note that optimal concentrations of this compound and calcium indicators, as well as incubation times, may need to be empirically determined for different neuronal types and experimental conditions. Careful controls, including vehicle controls and the use of L-type channel blockers like nifedipine, are essential for interpreting the results accurately.
References
- 1. Frontiers | L-methionine and the L-type Ca2+ channel agonist this compound collaboratively contribute to the reduction of depressive-like behavior in mice [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium agonist (BayK 8644) augments voltage-sensitive calcium currents but not synaptic transmission in cultured mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of intracellular Ca++ in cultured astrocytes by influx through voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fura-2 - Wikipedia [en.wikipedia.org]
- 16. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vitro Hormone Secretion Assays Using Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K 8644 is a potent L-type voltage-gated calcium channel (Ca_v_1.x) agonist.[1] It functions by promoting the open state of these channels, leading to an increased influx of calcium ions (Ca²⁺) into the cell. This property makes this compound a valuable pharmacological tool for studying Ca²⁺-dependent physiological processes, including the secretion of a wide array of hormones from various endocrine cells. These application notes provide detailed protocols for utilizing this compound to stimulate hormone secretion in vitro from diverse cell types, offering a reliable method to investigate the mechanisms of hormone release and to screen for compounds that may modulate this process.
Mechanism of Action
This compound, a dihydropyridine derivative, acts as a positive modulator of L-type Ca²⁺ channels.[1] In electrically excitable endocrine cells, membrane depolarization opens these channels, allowing Ca²⁺ to enter and act as a crucial second messenger. This influx of Ca²⁺ triggers the fusion of hormone-containing vesicles with the plasma membrane, resulting in hormone secretion. This compound enhances this process by increasing the probability of channel opening and prolonging the open time, thereby augmenting Ca²⁺ influx and subsequent hormone release.[1]
Signaling Pathway of this compound-Induced Hormone Secretion
Caption: Signaling pathway of this compound-induced hormone secretion.
General Experimental Workflow
Caption: General workflow for an in vitro hormone secretion assay using this compound.
Data Presentation: Summary of this compound Effects on Hormone Secretion
| Hormone | Cell Type/Tissue | This compound Concentration Range | Observed Effect | Reference(s) |
| Prolactin | GH4C1 pituitary cells | 10 nM - 10 µM | Dose-dependent increase in secretion. | [2][3][4] |
| Insulin | Isolated pancreatic islets | 0.1 µM - 1 µM | Enhancement of glucose-stimulated insulin secretion. | [5] |
| Aldosterone | Isolated rat adrenal glomerulosa cells | 10 nM - 1 µM | Potentiation of K⁺- and Angiotensin II-stimulated secretion. | [6] |
| Calcitonin | rMTC 6-23 rat C-cell line | 10⁻⁴ M - 10⁻⁵ M | 2- to 4-fold increase in secretion. | [7][8][9] |
| Parathyroid Hormone (PTH) | Baby rat thyroparathyroids | 10⁻⁴ M - 10⁻⁵ M | Suppression of release by 75-85%. | [9] |
| Adrenocorticotropic Hormone (ACTH) | AtT-20 pituitary corticotrophs | 10⁻¹⁰ M - 10⁻⁶ M | Stimulation of secretion at low concentrations. | [5][10] |
| Gonadotropin-Releasing Hormone (GnRH) | GT1-1 hypothalamic neurons | Not specified | Increased basal and K⁺-induced secretion. | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol (e.g., up to 100 mM). It is sparingly soluble in aqueous buffers.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol.
-
For example, to make a 10 mM stock solution of this compound (MW: 356.3 g/mol ), dissolve 3.563 mg in 1 mL of DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate assay buffer.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (buffer with the same final concentration of the solvent) should always be included in the experiment.
-
Protocol 1: Prolactin Secretion Assay Using GH4C1 Pituitary Cells
1. Cell Culture:
-
Culture GH4C1 rat pituitary tumor cells in Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Procedure:
-
Seed GH4C1 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to attach and grow for 48-72 hours.
-
On the day of the experiment, gently wash the cells twice with a serum-free, low-calcium buffer (e.g., Earle's Balanced Salt Solution, EBSS).
-
Pre-incubate the cells in 0.5 mL of the same buffer for 30 minutes at 37°C.
-
Remove the pre-incubation buffer and add 0.5 mL of the treatment buffer containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 30 minutes).[2][3]
-
Collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.
-
Store the clarified supernatant at -20°C or -80°C until prolactin measurement.
3. Prolactin Quantification:
-
Measure the concentration of prolactin in the supernatant using a commercially available radioimmunoassay (RIA) or ELISA kit, following the manufacturer's instructions.
Protocol 2: Insulin Secretion Assay Using Isolated Pancreatic Islets
1. Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., mice or rats) using the collagenase digestion method.
-
After isolation, allow the islets to recover in RPMI-1640 medium supplemented with 10% fetal bovine serum and 11.1 mM glucose for at least 1 hour at 37°C.
2. Static Insulin Secretion Assay:
-
Hand-pick islets of similar size (e.g., 10 islets per replicate) and place them in a multi-well plate.
-
Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 30-60 minutes at 37°C.
-
Remove the pre-incubation buffer and add 1 mL of KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound (e.g., 0.1 µM to 1 µM) or vehicle control.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to measure intracellular insulin content if desired.
3. Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a rat or mouse insulin RIA kit.
Protocol 3: Aldosterone Secretion Assay Using Isolated Adrenal Glomerulosa Cells
1. Cell Isolation:
-
Isolate adrenal glomerulosa cells from rat adrenal glands by enzymatic digestion (e.g., collagenase).
-
Purify the glomerulosa cells by density gradient centrifugation.
2. Aldosterone Secretion Assay:
-
Incubate the isolated glomerulosa cells in a suitable buffer (e.g., Medium 199 with 0.2% BSA) in a multi-well plate.
-
Pre-incubate the cells for a period to allow them to equilibrate.
-
Stimulate the cells with a secretagogue such as potassium (K⁺, e.g., 7.5 mM) or angiotensin II (e.g., 0.1 nM) in the presence or absence of different concentrations of this compound (e.g., 10 nM to 1 µM).[6]
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant for aldosterone measurement.
3. Aldosterone Quantification:
-
Determine the aldosterone concentration in the supernatant using a specific RIA or ELISA kit.
Protocol 4: Calcitonin Secretion Assay Using rMTC 6-23 Cells
1. Cell Culture:
-
Culture the rat medullary thyroid carcinoma C-cell line, rMTC 6-23, in a suitable medium as recommended by the supplier.
2. Calcitonin Secretion Assay:
-
Plate the rMTC 6-23 cells in multi-well plates and allow them to reach a suitable confluency.
-
Wash the cells with a basal salt solution.
-
Incubate the cells with various concentrations of this compound (e.g., 10 µM to 100 µM) in the presence of a physiological calcium concentration (e.g., 1 mM).[9]
-
Incubate for a specified time (e.g., up to 9 hours).[8]
-
Collect the supernatant for calcitonin analysis.
3. Calcitonin Quantification:
-
Measure the calcitonin levels in the collected media using a specific RIA.
Protocol 5: Parathyroid Hormone (PTH) Secretion Assay Using Thyroparathyroid Tissue
1. Tissue Preparation:
-
Use thyroparathyroid glands from young rats.
-
Culture the glands in a suitable medium.
2. PTH Secretion Assay:
-
Incubate the thyroparathyroid tissue in a medium with a defined calcium concentration (e.g., 1 mM).
-
Add this compound at various concentrations (e.g., 10 µM to 100 µM).[9]
-
Incubate for a set duration.
-
Collect the incubation medium for PTH analysis.
3. PTH Quantification:
-
Measure the PTH concentration in the medium using a specific RIA. Note that in this system, this compound has been shown to suppress PTH release.[9]
Protocol 6: Adrenocorticotropic Hormone (ACTH) Secretion Assay Using AtT-20 Cells
1. Cell Culture:
-
Culture AtT-20 mouse pituitary corticotroph tumor cells in a suitable medium, such as DMEM with high glucose, supplemented with 10% fetal bovine serum.
2. ACTH Secretion Assay:
-
Plate AtT-20 cells in multi-well plates.
-
Wash the cells with a serum-free medium.
-
Incubate the cells with low concentrations of this compound (e.g., 100 pM to 1 µM).[10] Higher concentrations may be inhibitory.[5]
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Collect the supernatant for ACTH measurement.
3. ACTH Quantification:
-
Determine the ACTH concentration in the supernatant using a specific RIA or ELISA.
General Radioimmunoassay (RIA) Protocol for Hormone Quantification
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.
Materials:
-
Specific primary antibody for the hormone of interest.
-
Radiolabeled hormone (e.g., ¹²⁵I-labeled).
-
Standard solutions of the hormone at known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with BSA).
-
Precipitating agent (e.g., secondary antibody, polyethylene glycol).
-
Gamma counter.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the hormone standard to create a standard curve.
-
Assay Setup: In assay tubes, add a fixed volume of assay buffer, standard or unknown sample, primary antibody, and radiolabeled hormone.
-
Incubation: Incubate the tubes for a specified time (e.g., 16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Hormone: Add a precipitating agent to separate the antibody-bound hormone from the free hormone. Centrifuge the tubes to pellet the antibody-bound complex.
-
Radioactivity Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radioactivity versus the hormone concentration of the standards. Determine the concentration of the hormone in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The calcium agonist this compound stimulates secretion from a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Calcium channel agonist BAY k8644 enhances anterior pituitary secretion in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective enhancement of angiotensin II- and potassium-stimulated aldosterone secretion by the calcium channel agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of calcium channel agonist this compound on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro secretion of calcitonin from a rat C cell line: effect of repetitive stimulation with the calcium channel agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of adrenocorticotropin secretion from AtT-20 cells by the calcium channel activator, BAY-K-8644, and its inhibition by somatostatin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Preparation of Bay K 8644 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bay K 8644 is a potent L-type calcium channel agonist widely used in pharmacological research to study calcium signaling pathways.[1][2] It is a dihydropyridine derivative that, unlike other compounds of its class such as nifedipine, enhances calcium influx through voltage-gated calcium channels.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to the compound's poor solubility in aqueous solutions.[1][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that the reported solubility of this compound in DMSO varies across different suppliers. Researchers should consult the certificate of analysis for their specific batch of the compound.
| Property | Value | References |
| Molecular Weight | 356.30 g/mol | [2][3][6] |
| Appearance | Crystalline solid, yellow to dark yellow powder | [5][7] |
| Solubility in DMSO | Varies by source: 20 mg/mL, 50 mg/mL, 71 mg/mL, 100 mM, 184 mg/mL | [1][5][6] |
| Storage of Solid | +4°C or -20°C | [2][6] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 1 year) | [2][6][8] |
| EC₅₀ | 17.3 nM for L-type Ca²⁺ channel activation | |
| CAS Number | 71145-03-4 | [1][2] |
Safety Precautions:
This compound is considered a potent and hazardous compound.[5][9] It is classified as an irritant, causing skin and serious eye irritation.[1][3][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[10] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[11]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
(±)-Bay K 8644 (powder)
-
Anhydrous/dry Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure that fresh, anhydrous DMSO is used, as moisture can affect the solubility and stability of the compound.[6]
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.563 mg of this compound (Molecular Weight = 356.30 g/mol ).
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 356.30 g/mol x 1000 mg/g = 3.563 mg
-
-
Dissolving the Compound:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[11][12][13] Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Preparation of Working Solutions:
-
When preparing aqueous working solutions from the DMSO stock, it is recommended to make intermediate dilutions in DMSO first.
-
Add the final diluted DMSO sample to your aqueous buffer or cell culture medium. The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[11][14] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Mechanism of action of this compound on L-type calcium channels.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. This compound | L-type Ca<sup>2+</sup> channel agonist | Hello Bio [hellobio.com]
- 3. Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate | C16H15F3N2O4 | CID 2303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 10. (+/-)-BAY K 8644 - Safety Data Sheet [chemicalbook.com]
- 11. emulatebio.com [emulatebio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
Bay K 8644: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the working concentrations and experimental protocols for the use of Bay K 8644, a potent L-type calcium channel agonist, in cell culture experiments. This compound is a valuable research tool for investigating calcium signaling pathways and their role in various physiological and pathological processes.[1]
Introduction
This compound is a dihydropyridine derivative that acts as a specific agonist for L-type voltage-gated calcium channels.[1] By promoting the open state of these channels, this compound facilitates an influx of extracellular calcium into the cell, leading to the activation of numerous downstream signaling cascades. This makes it an essential compound for studying calcium-dependent processes such as muscle contraction, neurotransmitter release, hormone secretion, and gene expression.
Mechanism of Action
This compound binds to the α1 subunit of the L-type calcium channel, stabilizing the channel in its open conformation and thereby increasing the probability of channel opening. This leads to a sustained increase in intracellular calcium concentration ([Ca²⁺]i), which in turn activates various calcium-dependent enzymes and signaling pathways.
Working Concentrations of this compound
The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. The following tables summarize reported working concentrations and their observed effects in various cell culture models.
Table 1: Working Concentrations of this compound in Different Cell Types
| Cell Type | Working Concentration | Experimental Context | Observed Effect | Reference |
| Cardiomyocytes | ||||
| Newborn Rat Ventricular Cardiomyocytes | 1 µM | Study of L-type calcium current | Increased L-type calcium current density.[2][3] | [2][3] |
| Guinea Pig Atrial Myocytes | 1 - 30 nM | Measurement of whole-cell Ca²⁺ current | Dose-dependent increase in peak Ca²⁺ current.[4] | [4] |
| Ferret Ventricular Myocytes | Not specified | Measurement of Ca²⁺ sparks | Increased resting sarcoplasmic reticulum Ca²⁺ loss.[5] | [5] |
| Smooth Muscle Cells | ||||
| A7r5 Smooth Muscle Cells | 100 nM | Measurement of whole-cell Ca²⁺ currents | Increased whole-cell Ca²⁺ currents.[6] | [6] |
| Swine Carotid Artery | 100 nM | Induction of sustained, sub-maximal contraction | Mimics vascular tone.[7] | [7] |
| Human Umbilical Artery | ED₅₀ = 12.8 nM | Induction of tone | Dose-dependent elevation of tone.[8] | [8] |
| Rat Tail Artery | EC₅₀ = 14 nM | Inhibition of FPL 64176-induced contraction | Inhibited contractile response.[6] | [6] |
| Neurons | ||||
| Rat Dorsal Root Ganglion Neurons | 5 µM | Recording of voltage-activated Ca²⁺ channel currents | Potentiated the sustained component of the Ca²⁺ channel current.[9] | [9] |
| Primary Cultures of Hippocampal Neurons | 100 µM | Investigation of excitotoxicity | Attenuated NMDA-triggered calcium influx but exhibited neurotoxicity.[10] | [10] |
| Other Cell Types | ||||
| Alveolar Type II Cells | EC₅₀ = 100 nM | Stimulation of phosphatidylcholine secretion | Increased phosphatidylcholine secretion in a time- and concentration-dependent manner.[11] | [11] |
| Human Liver Cancer HepG2 Cells | 0.1 - 10 nM | Promotion of cell growth | Promoted colony formation and growth.[12] | [12] |
| Human Liver Cancer HepG2 Cells | 25 - 100 nM | Induction of cell death | Stimulated cell death at higher concentrations.[12] | [12] |
| 5TGM1 cells | 10 nM | Not specified | Treated for 30 minutes.[13] | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as DMSO and ethanol.[14]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 3.56 mg of this compound (Molar Mass: 356.3 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
General Protocol for Cell Treatment
This is a generalized protocol that should be optimized for specific cell types and experimental designs.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure thorough mixing to achieve a homogenous solution.
-
Note: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
-
-
Cell Treatment: Remove the old culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific cellular response being measured. For example, a 30-minute incubation has been used for 5TGM1 cells.[13]
-
Downstream Analysis: Following incubation, cells can be harvested or analyzed directly for various endpoints, such as:
-
Measurement of intracellular calcium levels using fluorescent indicators (e.g., Fura-2, Fluo-4).
-
Assessment of protein expression or phosphorylation by Western blotting (e.g., p-ERK).[15]
-
Evaluation of cell viability or proliferation using assays like MTT or cell counting.
-
Measurement of muscle contraction or cellular electrophysiology.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The primary action of this compound is to increase intracellular calcium, which then triggers a cascade of downstream signaling events.
Caption: Signaling pathway activated by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for using this compound.
Cautions and Considerations
-
Light Sensitivity: Dihydropyridine compounds, including this compound, can be light-sensitive. It is advisable to handle the compound and its solutions in low-light conditions and store them protected from light.
-
Racemate vs. Enantiomers: Commercial this compound is often a racemic mixture. The two enantiomers, (S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644, have opposing effects. The (S)-(-) enantiomer is the agonist, while the (R)-(+) enantiomer acts as an antagonist.[6] For precise studies, using the specific (S)-(-) enantiomer may be preferable.
-
Cell-Type Specificity: The expression and sensitivity of L-type calcium channels can vary significantly between different cell types and even between different developmental stages of the same cell type.[3] Therefore, it is essential to perform dose-response experiments to determine the optimal concentration for each specific experimental system.
-
Toxicity: At higher concentrations, this compound can induce cytotoxicity.[10][12] It is important to assess the viability of cells at the chosen working concentration to ensure that the observed effects are not due to toxicity.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of calcium signaling in their specific cellular models.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 8. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of protein kinase C by 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-py rid ine carboxylic acid methyl ester (this compound), a calcium channel agonist, in alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bay K 8644 in Induced Pluripotent Stem Cell (iPSC) Generation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine and drug discovery. The foundational principle of iPSC generation lies in the forced expression of a specific set of transcription factors, typically Oct4, Sox2, Klf4, and c-Myc (OSKM), in somatic cells. However, the use of viral vectors to deliver these factors, particularly the oncogene c-Myc, raises safety concerns for clinical applications. Consequently, significant research has focused on replacing or supplementing these transcription factors with small molecules to improve the safety and efficiency of the reprogramming process.
One such small molecule that has been identified as a facilitator of iPSC generation is Bay K 8644 . This compound is a potent L-type calcium channel agonist. Its application in cellular reprogramming stems from the understanding that intracellular signaling pathways, including those regulated by calcium ions (Ca2+), play a crucial role in modulating cell fate and pluripotency.
In the context of iPSC generation, this compound has been demonstrated to enable the reprogramming of mouse embryonic fibroblasts (MEFs) into iPSCs with a reduced set of transcription factors. Specifically, in a seminal study by Shi et al. (2008), the combination of this compound and another small molecule, BIX-01294 (a G9a histone methyltransferase inhibitor), was shown to successfully replace the requirement for Sox2 and c-Myc.[1] This pioneering work established a proof-of-concept for a chemical-genetic approach to reprogramming, where small molecules can compensate for the function of key transcription factors.
The proposed mechanism of action for this compound in this process involves the modulation of intracellular calcium levels. As an L-type calcium channel agonist, this compound increases the influx of extracellular Ca2+ into the cell. This elevation in intracellular Ca2+ can trigger a cascade of downstream signaling events that are permissive for the epigenetic remodeling and transcriptional changes required to achieve a pluripotent state. While the precise downstream targets of this compound-mediated calcium signaling in the context of reprogramming are not fully elucidated, it is hypothesized to synergize with the effects of BIX-01294, which acts on the epigenetic level by inhibiting histone methylation, thereby creating a more open chromatin state that is conducive to the binding of Oct4 and Klf4 and the activation of the pluripotency gene regulatory network.
The use of this compound, in concert with other small molecules, represents a significant step towards developing safer and more efficient methods for generating iPSCs. This approach not only reduces the number of genetic factors required for reprogramming but also provides a valuable tool for dissecting the molecular mechanisms that govern the acquisition of pluripotency.
Quantitative Data Summary
The following table summarizes the quantitative data from the study by Shi et al. (2008), demonstrating the effect of this compound and BIX-01294 on the efficiency of iPSC generation from mouse embryonic fibroblasts (MEFs) transduced with only Oct4 and Klf4.
| Reprogramming Factors | Small Molecule Treatment | Number of MEFs Seeded | Number of AP-Positive iPSC Colonies | Reprogramming Efficiency (%) |
| Oct4, Klf4, Sox2, c-Myc | None (Control) | 50,000 | ~15 | ~0.03% |
| Oct4, Klf4 | None | 50,000 | 0 | 0% |
| Oct4, Klf4 | BIX-01294 (2 µM) | 50,000 | 0 | 0% |
| Oct4, Klf4 | This compound (1 µM) | 50,000 | 0 | 0% |
| Oct4, Klf4 | BIX-01294 (2 µM) + this compound (1 µM) | 50,000 | ~10 | ~0.02% |
Data are approximated from the findings reported in Shi Y, et al. (2008). Cell Stem Cell, 3(5), 568–574. The study demonstrated the generation of iPSC colonies with the two-factor and two-small-molecule combination, with an efficiency comparable to the four-factor control.
Experimental Protocols
This section provides a detailed protocol for the generation of iPSCs from mouse embryonic fibroblasts (MEFs) using a combination of two transcription factors (Oct4 and Klf4) and two small molecules (BIX-01294 and this compound), based on the methodology described by Shi et al. (2008).
Part 1: Preparation of Retroviruses
-
Plasmid Preparation: Obtain pMXs-based retroviral vectors encoding mouse Oct4 and Klf4.
-
Cell Culture: Culture PLAT-E (Platinum-E) retroviral packaging cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1 µg/mL puromycin, and 10 µg/mL blasticidin.
-
Transfection:
-
On the day before transfection, seed 3 x 10^6 PLAT-E cells in a 10 cm dish.
-
On the day of transfection, replace the medium with 9 mL of fresh DMEM with 10% FBS.
-
Transfect the PLAT-E cells with 9 µg of the pMXs-Oct4 or pMXs-Klf4 plasmid using a suitable transfection reagent (e.g., FuGENE 6) according to the manufacturer's instructions.
-
-
Virus Collection:
-
48 hours post-transfection, collect the viral supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Part 2: Reprogramming of Mouse Embryonic Fibroblasts (MEFs)
-
MEF Culture: Culture MEFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Viral Transduction:
-
Seed 5 x 10^4 MEFs in a 6-well plate one day before transduction.
-
On the day of transduction, remove the culture medium and add a 1:1 mixture of the Oct4 and Klf4 viral supernatants to the MEFs. Add polybrene to a final concentration of 4 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Small Molecule Treatment:
-
On day 1 post-transduction, replace the virus-containing medium with fresh MEF medium.
-
On day 3 post-transduction, replace the medium with mouse embryonic stem cell (mESC) medium (DMEM, 15% FBS, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor [LIF]).
-
Supplement the mESC medium with 2 µM BIX-01294 and 1 µM this compound .
-
-
iPSC Colony Formation and Identification:
-
Continue to culture the cells in the small molecule-supplemented mESC medium, changing the medium every other day.
-
iPSC-like colonies should start to appear around day 10-14.
-
At around day 20, stain the plate for alkaline phosphatase (AP) activity, a marker of pluripotency, to identify and count the iPSC colonies.
-
-
iPSC Colony Picking and Expansion:
-
Manually pick the AP-positive colonies with a pipette tip.
-
Transfer each colony to a new well of a 24-well plate pre-seeded with a feeder layer of mitotically inactivated MEFs.
-
Expand the iPSC lines in mESC medium without the small molecules.
-
Visualizations
Caption: Proposed signaling pathway of this compound in facilitating iPSC generation.
Caption: Experimental workflow for iPSC generation using this compound.
Caption: Logical relationship of factors in the chemical-genetic reprogramming approach.
References
Application Notes and Protocols: Measuring Bay K 8644 Effects on Cardiac Action Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bay K 8644 is a potent L-type calcium channel agonist that serves as a critical tool in cardiovascular research.[1][2][3] As a dihydropyridine derivative, it is structurally analogous to antagonists like nifedipine but exhibits positive inotropic and vasoconstrictive effects.[1][4] Its primary mechanism of action involves increasing the open probability of L-type Ca2+ channels, leading to enhanced calcium influx during the cardiac action potential.[2] This results in a prolongation of the action potential duration and increased contractility.[4] These application notes provide a detailed experimental setup for characterizing the effects of this compound on cardiac action potentials using patch-clamp electrophysiology.
Signaling Pathway of this compound
This compound directly targets the α1 subunit of the L-type calcium channel (Cav1.2) in cardiac myocytes. By binding to the dihydropyridine receptor on the channel, it stabilizes the channel in an open conformation, thereby increasing the influx of Ca2+ into the cell during depolarization. This elevated intracellular Ca2+ concentration enhances the plateau phase of the cardiac action potential and strengthens myocardial contraction. Some studies suggest a potential G-protein involvement in modulating the agonist effects of dihydropyridine ligands like this compound.[5] Additionally, this compound has been observed to increase sarcoplasmic reticulum (SR) Ca2+ spark frequency, suggesting a functional linkage between the sarcolemmal dihydropyridine receptor and the ryanodine receptor on the SR, independent of Ca2+ influx.[6]
Experimental Protocols
Cell Preparation
Isolated ventricular myocytes from adult rats or guinea pigs are commonly used.
-
Animal Euthanasia: Euthanize the animal in accordance with institutional guidelines.
-
Heart Excision: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfusion:
-
Perfuse with a Ca2+-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH) for 5-10 minutes to wash out the blood.
-
Switch to an enzymatic digestion solution containing collagenase type I and protease type XIV in the Ca2+-free Tyrode's solution for 10-20 minutes.
-
-
Cell Dissociation: Transfer the heart to a dish containing the Ca2+-free Tyrode's solution. Gently tease the ventricular tissue apart to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.
-
Cell Storage: Store the isolated myocytes in a high-K+ solution at 4°C and use within 8 hours.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is employed to record cardiac action potentials.
-
Solutions:
-
Electrode Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the isolated myocytes onto a glass coverslip in a recording chamber mounted on an inverted microscope.
-
Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Action Potential Recording:
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse (e.g., 2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period before drug application.
-
This compound Application
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[9]
-
Working Solutions: Prepare fresh working solutions of this compound in the external solution at the desired concentrations (e.g., 1 nM to 1 µM).[2][10]
-
Drug Perfusion: Perfuse the recording chamber with the this compound-containing external solution.
-
Data Acquisition: Record the changes in action potential parameters continuously during and after drug application until a steady-state effect is observed.
Data Presentation
Summarize the quantitative effects of this compound on cardiac action potential parameters in a tabular format for clear comparison.
| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Resting Membrane Potential (mV) | -80.2 ± 2.1 | -79.8 ± 2.3 | -79.5 ± 2.5 | -78.9 ± 2.8 |
| Action Potential Amplitude (mV) | 110.5 ± 4.5 | 112.1 ± 4.8 | 115.3 ± 5.1 | 118.7 ± 5.5 |
| Action Potential Duration at 50% Repolarization (APD50, ms) | 150.3 ± 10.2 | 185.6 ± 12.5 | 250.1 ± 15.8 | 320.4 ± 18.9 |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 250.8 ± 15.6 | 310.4 ± 18.9 | 420.7 ± 22.1 | 550.2 ± 25.6 |
| Maximum Upstroke Velocity (dV/dtmax, V/s) | 205.4 ± 15.8 | 208.1 ± 16.2 | 212.5 ± 17.1 | 215.3 ± 17.8 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and cell type.
Experimental Workflow and Logic
The experimental workflow follows a logical progression from cell preparation to data analysis.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Bay K 8644 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Bay K 8644 while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective L-type calcium channel agonist.[1][2] It functions by binding to the dihydropyridine (DHP) receptor on the alpha-1 subunit of the L-type calcium channel, which stabilizes the channel in an open state, thereby increasing the influx of calcium ions into the cell.[3] This action leads to the potentiation of cellular processes dependent on calcium signaling, such as muscle contraction and neurotransmitter release.
Q2: I am observing cytotoxicity in my experiments. Could this be due to this compound?
Yes, at higher concentrations, this compound can induce cytotoxicity. For instance, in HepG2 human liver cancer cells, concentrations of 25-100 nM were found to stimulate cell death, whereas lower concentrations (0.1-10 nM) promoted cell growth.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.
Q3: My results are inconsistent. What could be the cause?
Inconsistent results with this compound can arise from several factors:
-
Racemic Mixture: this compound is a racemic mixture of two enantiomers: the (S)-(-) enantiomer, which is a potent L-type calcium channel agonist, and the (R)-(+) enantiomer, which acts as a channel antagonist.[5] Using the racemate can lead to mixed agonist/antagonist effects. For experiments requiring specific channel activation, using the isolated (S)-(-) enantiomer is recommended.
-
Solubility Issues: this compound is highly lipid-soluble and has poor water solubility.[2] Ensure that the compound is fully dissolved in a suitable solvent like DMSO or ethanol before diluting it in your aqueous experimental buffer.[1] Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Repeated freeze-thaw cycles of stock solutions should be avoided.
Q4: What are the known off-target effects of this compound?
While this compound is selective for L-type calcium channels, off-target effects, particularly at higher concentrations, have been reported. These can include:
-
Vasoconstriction: this compound can cause vasoconstriction, which may be an important consideration in in vivo studies.[3]
-
Behavioral Effects: In animal models, this compound has been shown to induce behavioral changes, including motor impairment.[6]
-
Activation of Signaling Pathways: In some cell types, this compound has been shown to activate the MAPK/ERK signaling pathway, which can influence cell proliferation and other cellular processes.[4]
-
Increased Monoamine Oxidase Activity: Studies in mice have shown that this compound can cause a transient increase in striatal monoamine oxidase (MAO) activity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect | Concentration too low: The concentration of this compound may be below the threshold for activating L-type calcium channels in your specific cell type. | Perform a dose-response experiment starting from the low nanomolar range and increasing to the micromolar range to determine the EC50. |
| Cell type lacks L-type calcium channels: The cells you are using may not express L-type calcium channels. | Confirm the expression of L-type calcium channels in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence. | |
| Incorrect experimental conditions: The activity of this compound can be voltage-dependent. | Ensure your experimental conditions (e.g., membrane potential in electrophysiology experiments) are appropriate for L-type channel activation. | |
| Unexpected inhibitory effects | Use of racemic mixture: The (R)-(+)-enantiomer in the racemic mixture acts as a calcium channel antagonist. | Use the isolated (S)-(-)-Bay K 8644 enantiomer for specific activation of L-type calcium channels.[5] |
| High concentration leading to off-target inhibition: At very high concentrations, this compound can have inhibitory effects on other ion channels. | Lower the concentration of this compound and perform a careful dose-response analysis. | |
| High background signal | Precipitation of the compound: this compound may have precipitated out of solution, leading to light scattering or other artifacts in your assay. | Visually inspect your solutions for any precipitate. If necessary, prepare fresh dilutions and ensure the final solvent concentration is compatible with your assay. |
| Results not reproducible | Inconsistent compound preparation: Variations in preparing stock solutions and dilutions can lead to variability. | Standardize your protocol for preparing and handling this compound solutions. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | System/Assay | Reference |
| EC50 (On-Target) | 17.3 nM | L-type Ca2+ channel activation | [1][3] |
| EC50 ((S)-(-)-Bay K 8644) | 32 nM | Ba2+ currents (IBa) activation | [5] |
| Proliferative Concentration Range | 0.1 - 10 nM | HepG2 cells | [4] |
| Cytotoxic Concentration Range | 25 - 100 nM | HepG2 cells | [4] |
| Effective Concentration (Electrophysiology) | 1 - 30 nM | Atrial myocytes (peak current increase) | [8] |
| Effective Concentration (In vivo) | 10 µg/kg | Increased mean arterial pressure in rats | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Influx Assay
Objective: To determine the concentration range of this compound that elicits a response without causing cytotoxicity.
Methodology:
-
Cell Culture: Plate cells expressing L-type calcium channels in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution series in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., a depolarizing concentration of KCl).
-
Assay:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record a baseline reading before adding the compound and then monitor the fluorescence change over time.
-
-
Data Analysis: Plot the change in fluorescence intensity against the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Control Experiment to Verify On-Target Effect
Objective: To confirm that the observed effects of this compound are mediated through L-type calcium channels.
Methodology:
-
Experimental Setup: Use the optimal concentration of this compound determined in Protocol 1.
-
Co-treatment with an L-type Calcium Channel Blocker:
-
Pre-incubate the cells with a specific L-type calcium channel blocker (e.g., nifedipine, verapamil) at a concentration known to be effective for at least 30 minutes.
-
Add the optimal concentration of this compound in the continued presence of the blocker.
-
Measure the response (e.g., calcium influx, downstream signaling event).
-
-
Negative Control: Include a condition with the L-type calcium channel blocker alone.
-
Positive Control: Include a condition with this compound alone.
-
Data Analysis: A significant reduction or complete abolition of the this compound-induced response in the presence of the L-type calcium channel blocker indicates that the effect is on-target.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The behavioral effects of the calcium agonist this compound in the mouse: antagonism by the calcium antagonist nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel agonist, (+/-)-Bay K8644, causes a transient increase in striatal monoamine oxidase activity in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and degradation of Bay K 8644 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Bay K 8644 solutions. This information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent L-type calcium channel agonist belonging to the 1,4-dihydropyridine (DHP) class of compounds. Like other DHPs, this compound is susceptible to degradation, particularly when exposed to light. This degradation leads to a loss of its pharmacological activity, which can significantly impact experimental results. Therefore, understanding and mitigating its degradation is crucial for accurate and reproducible research.
Q2: What is the primary degradation pathway for this compound?
The main cause of this compound degradation is photodegradation. When solutions of this compound are exposed to light, the dihydropyridine ring undergoes oxidation to form its corresponding pyridine derivative. This structural change results in a complete loss of the compound's activity as an L-type calcium channel agonist.
Q3: How should I prepare stock solutions of this compound to ensure stability?
To minimize degradation, it is critical to prepare and handle this compound solutions with care. It is highly soluble in organic solvents like DMSO and ethanol. When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility. To aid dissolution, gentle warming or sonication can be used. Always prepare solutions in a dark room or under red light to prevent light exposure.
Q4: What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is essential to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into light-protected vials and stored at -80°C for up to one year or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: My this compound solution has changed color. What does this mean?
This compound powder is typically a light yellow to yellow solid. A significant change in the color of your solution, such as turning a darker yellow or brown, may indicate degradation. This is likely due to exposure to light and the formation of the pyridine derivative and potentially other secondary photoproducts. It is recommended to discard any discolored solution and prepare a fresh batch from the solid powder.
Q6: I've observed precipitation in my this compound stock solution upon thawing. What should I do?
Precipitation can occur, especially in high-concentration stock solutions stored at low temperatures. This can be due to the compound coming out of solution during the freezing process. Before use, allow the vial to equilibrate to room temperature and then gently vortex or sonicate the solution to redissolve the precipitate. If the precipitate does not fully dissolve, it may indicate solubility issues or degradation, and it is advisable to prepare a fresh solution.
Q7: My experimental results are inconsistent when using this compound. Could this be related to degradation?
Inconsistent results are a common sign of compound instability. If you observe variability in your experiments, it is crucial to review your handling and storage procedures for this compound. Ensure that all steps, from solution preparation to experimental execution, are performed with minimal light exposure. Preparing fresh solutions for each experiment from a properly stored solid stock is the best way to ensure consistent and reliable results.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 1 year[1] |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month[1] |
| Working Solution | Aqueous Buffer | Use immediately | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Work in a dark environment: Perform all steps under dim light or red light to minimize light exposure.
-
Weigh the compound: Accurately weigh the desired amount of this compound powder in a light-protected container.
-
Add solvent: Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired concentration (e.g., 10 mM).
-
Dissolve the compound: Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into small-volume, amber or foil-wrapped tubes to protect from light. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Photodegradation using HPLC
This protocol provides a general guideline for assessing the stability of this compound solutions.
-
Prepare this compound solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Initial analysis (Time 0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as the baseline.
-
Expose to light: Place an aliquot of the solution in a clear glass vial and expose it to a controlled light source (e.g., a UV lamp or a photostability chamber). Protect a control sample from light by wrapping the vial in aluminum foil.
-
Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from the light-exposed solution and the control solution and analyze them by HPLC.
-
Data analysis: Compare the peak area of the parent this compound compound at each time point to the initial (Time 0) peak area. Calculate the percentage of degradation over time. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Photodegradation pathway of this compound.
References
Troubleshooting unexpected antagonist effects of Bay K 8644 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected antagonist effects of Bay K 8644, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as an L-type calcium channel agonist, but at higher concentrations, I am observing an inhibitory or antagonist-like effect. Is this expected?
A1: Yes, this is a known phenomenon. This compound is a racemic mixture of two enantiomers: the (S)-(-) enantiomer, which is a potent L-type Ca2+ channel agonist, and the (R)-(+) enantiomer, which acts as an antagonist[1][2]. At lower concentrations, the agonist effect of the (S)-(-) enantiomer predominates. However, as the concentration increases, the antagonist properties of the (R)-(+) enantiomer become more apparent, leading to a reduction in the expected agonist response or even a net inhibitory effect[1][3].
Q2: What is the mechanism behind the antagonist effect of this compound at high concentrations?
A2: The antagonist effect of this compound is primarily due to the action of its (R)-(+)-enantiomer, which competitively binds to the L-type calcium channel, blocking its activation[1][2]. Additionally, even the racemic mixture can exhibit strong calcium channel antagonist properties that are both dose- and voltage-dependent[3]. This can manifest as a tonic and use-dependent block of the channel, meaning the block becomes more pronounced with repeated channel activation[3]. Furthermore, this compound has been shown to interact strongly with the inactivated state of the calcium channel, promoting a non-conducting state[3].
Q3: What concentration of this compound is considered "high" where antagonist effects may be observed?
A3: The concentration at which antagonist effects become significant can vary depending on the experimental system (e.g., cell type, tissue) and conditions (e.g., temperature, holding potential). Generally, agonist effects are observed in the low nanomolar range (EC50 ≈ 17.3 nM for the racemate)[4][5]. Antagonistic properties may start to emerge at concentrations above 100-300 nM and become more prominent at micromolar concentrations[1][6]. It is crucial to perform a full dose-response curve in your specific experimental setup to determine the optimal concentration for agonism and the threshold for antagonism.
Q4: Can the experimental conditions influence the observed effect of this compound?
A4: Absolutely. The effects of this compound are highly dependent on experimental parameters, particularly in electrophysiology studies. Factors that can influence the observed effect include:
-
Holding Potential: The membrane potential from which the channel is activated can affect the binding and action of this compound[1][3].
-
Stimulation Frequency: Use-dependent block is more pronounced at higher stimulation frequencies[3].
-
Pulse Duration: Longer depolarizing pulses can also enhance the blocking effect[3].
-
Phosphorylation State of the Channel: The phosphorylation level of the L-type calcium channel can alter its sensitivity to this compound[1][4].
Q5: Are there off-target effects of this compound at high concentrations?
A5: While this compound is relatively selective for L-type calcium channels, at high concentrations, the possibility of off-target effects increases. For instance, in vivo, high doses of this compound can induce the release of adrenal catecholamines, which can indirectly affect vascular smooth muscle cells and contribute to the overall physiological response[7]. It is always advisable to consider potential off-target effects when using high concentrations of any pharmacological agent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased or no agonist effect at expected agonist concentrations. | 1. Incorrect Concentration: The actual concentration of this compound in your working solution may be lower than intended due to degradation or precipitation. 2. Cell/Tissue Health: The cells or tissue preparation may not be viable or responsive. 3. Channel Phosphorylation State: The L-type calcium channels in your preparation may be in a phosphorylation state that reduces their sensitivity to this compound[1][4]. | 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound. Ensure complete dissolution. 2. Verify Viability: Check the health of your preparation using appropriate controls. 3. Modulate Phosphorylation: If possible, investigate the effect of agents that alter protein phosphorylation (e.g., phosphatases or kinase activators/inhibitors) on the this compound response. |
| Inconsistent results or high variability between experiments. | 1. Racemic Mixture vs. Enantiomers: You may be using the racemic mixture, and slight variations in experimental conditions could be tipping the balance between the agonist and antagonist effects. 2. Use-Dependent Effects: If you are performing repeated stimulations, the antagonist effect may be accumulating over time[3]. | 1. Use Pure Enantiomers: For more consistent and predictable results, consider using the pure (S)-(-)-Bay K 8644 for agonism or (R)-(+)-Bay K 8644 for antagonism. 2. Standardize Stimulation Protocol: Carefully control the frequency and duration of stimulation in your experiments. Allow for sufficient recovery time between stimulations. |
| Unexpected inhibitory effect at concentrations intended for agonism. | 1. Concentration is too High: The concentration you are using may be in the range where the antagonist effect of the (R)-(+)-enantiomer becomes significant in your specific system. 2. Voltage-Dependent Block: In electrophysiology experiments, the holding potential and test pulse potentials may be favoring the blocked state of the channel[3]. | 1. Perform a Dose-Response Curve: Conduct a full dose-response experiment starting from very low nanomolar concentrations to identify the optimal agonist concentration range for your system. 2. Optimize Electrophysiology Protocol: Systematically vary the holding potential and test pulse parameters to see how they affect the this compound response. |
| Observed effect is different from published literature. | 1. Different Experimental Systems: Cell types and tissues can have different subtypes and densities of L-type calcium channels, as well as different intracellular signaling environments. 2. Different Experimental Conditions: Variations in temperature, ionic composition of solutions, and other experimental parameters can significantly alter the outcome. | 1. Characterize Your System: If possible, characterize the L-type calcium channel subtypes present in your experimental model. 2. Carefully Replicate Conditions: When trying to reproduce published results, pay close attention to and replicate the experimental conditions as precisely as possible. |
Quantitative Data Summary
| Parameter | Compound | Value | Cell/Tissue Type | Reference |
| EC50 (Agonist) | (±)-Bay K 8644 (racemate) | 17.3 nM | Not specified | [4][5] |
| EC50 (Agonist) | (S)-(-)-Bay K 8644 | 32 nM (for Ba2+ currents) | Guinea pig gastric antrum myocytes | [2] |
| KD (Agonist) | (-)-Bay K 8644 | 4.3 nM | Atrial myocytes | [8] |
| IC50 (Antagonist) | (R)-(+)-Bay K 8644 | 58 nM | Cor.4U cardiomyocytes | [1] |
| IC50 (Competitive Displacement) | This compound | 1.8 nM (displacing [3H]nitrendipine) | Human umbilical artery microsomes | [9] |
| Ki (Competitive Inhibition) | This compound | 4.5 nM (inhibiting [3H]nitrendipine binding) | Brain and PC12 cell membranes | [10] |
Experimental Protocols
Protocol 1: Determining the Concentration-Response Curve for this compound using Patch-Clamp Electrophysiology
Objective: To determine the agonist and potential antagonist effects of a range of this compound concentrations on L-type calcium currents.
Materials:
-
Isolated cells (e.g., cardiomyocytes, smooth muscle cells, or a relevant cell line)
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
External solution (e.g., containing NaCl, CsCl, HEPES, MgCl2, CaCl2 or BaCl2 as the charge carrier)
-
Internal solution (e.g., containing CsCl, HEPES, EGTA, Mg-ATP)
-
This compound stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Set the holding potential to a level that minimizes channel inactivation (e.g., -80 mV).
-
Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol would be a step depolarization to 0 mV for 200 ms, applied every 10 seconds.
-
Record baseline currents in the absence of this compound.
-
Begin perfusion with the lowest concentration of this compound and allow the current to stabilize (typically 2-5 minutes).
-
Record the current at the stabilized level.
-
Wash out the drug with the control external solution until the current returns to baseline.
-
Repeat steps 6-8 for each concentration of this compound in an ascending order.
-
At the end of the experiment, you can apply a known L-type calcium channel blocker (e.g., nifedipine) to confirm the identity of the current.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalizing it to the baseline current.
-
Plot the normalized current as a function of the this compound concentration to generate a concentration-response curve.
Protocol 2: Investigating Use-Dependent Block of L-type Calcium Channels by this compound
Objective: To determine if the antagonist effect of this compound is dependent on the frequency of channel activation.
Materials:
-
Same as Protocol 1.
Methodology:
-
Establish a whole-cell patch-clamp recording.
-
Set the holding potential (e.g., -50 mV to increase the proportion of inactivated channels).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline.
-
Perfuse the cell with a high concentration of this compound (e.g., 1 µM).
-
Once the effect of the drug has stabilized, apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz or 2 Hz).
-
Measure the peak current amplitude for each pulse in the train.
-
Analyze the data by plotting the normalized peak current amplitude as a function of the pulse number. A progressive decrease in current amplitude during the high-frequency train is indicative of use-dependent block.
Visualizations
Caption: Agonist effect of this compound on L-type calcium channels.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Concentration-dependent dual effects of racemic this compound.
References
- 1. L-Type Ca2+ Channel Responses to this compound in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium channel antagonist properties of this compound in single guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Pressor responses induced by this compound involve both release of adrenal catecholamines and calcium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channel 'agonist' this compound inhibits calcium antagonist binding to brain and PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to store Bay K 8644 stock solutions for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Bay K 8644 stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[1] this compound is readily soluble in both solvents, allowing for the preparation of high-concentration stock solutions.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][3] Storage at -80°C generally provides longer stability.[2][3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
Q3: How long can I store this compound stock solutions at -20°C and -80°C?
A3: The stability of this compound stock solutions varies depending on the solvent and storage temperature. Please refer to the summary table below for detailed stability information from various suppliers. In general, solutions stored at -80°C are stable for at least one to two years, while at -20°C, stability is typically guaranteed for one to twelve months.[2][3]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If you observe precipitation in your this compound stock solution upon thawing, you can try to redissolve the compound by gently warming the vial and vortexing or sonicating the solution.[3] To prevent precipitation, ensure that the compound is fully dissolved during the initial preparation of the stock solution. When further diluting the stock solution in aqueous buffers, it is advisable to do so in a stepwise manner to avoid rapid changes in solvent composition that can lead to precipitation.[4]
Q5: Can I store this compound solutions at 4°C?
A5: While some suppliers indicate that the solid form of this compound can be stored at +4°C, it is generally not recommended to store stock solutions at this temperature for extended periods.[1] For optimal stability of stock solutions, freezing at -20°C or -80°C is the standard practice.
Q6: Is this compound sensitive to light?
A6: While specific information on the light sensitivity of this compound is not consistently provided across all datasheets, dihydropyridine compounds as a class can be light-sensitive. Therefore, it is good laboratory practice to protect this compound stock solutions from light by storing them in amber vials or by wrapping the vials in foil.
Q7: I am observing inconsistent results in my experiments using a previously prepared stock solution. What could be the cause?
A7: Inconsistent results could be due to the degradation of the this compound stock solution. This can be caused by improper storage, repeated freeze-thaw cycles, or prolonged storage beyond the recommended stability period.[2][3] It is recommended to prepare fresh stock solutions periodically and always aliquot them into single-use vials to maintain their integrity.
Data Presentation: Long-Term Stability of this compound Stock Solutions
| Supplier | Solvent | Storage Temperature | Stability Duration |
| Selleck Chemicals | DMSO, Ethanol | -20°C | 1 month |
| -80°C | 1 year | ||
| MedChemExpress | DMSO | -20°C | 1 year |
| -80°C | 2 years | ||
| Tocris Bioscience | DMSO, Ethanol | Not specified, store solid at +4°C | Not specified for solution |
| Cayman Chemical | DMSO, Ethanol, DMF | -20°C (solid) | ≥ 4 years (solid) |
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.563 mg of this compound (Molecular Weight: 356.3 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.563 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes. The aliquot volume will depend on your experimental needs.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an L-type calcium channel agonist.
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound stock solutions.
References
Bay K 8644 Technical Support Center: Impact of Solvent Choice on Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of solvent selection in experiments involving the L-type calcium channel agonist, Bay K 8644. Adherence to proper solvent protocols is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[1] The choice of solvent can significantly impact the experimental outcome. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is approximately 50 mg/mL in ethanol, DMSO, and dimethyl formamide.[1] When preparing a 1:9 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[1] Another source indicates a solubility of 71 mg/mL in both DMSO and ethanol.[2]
Q3: How does the choice of solvent affect the efficacy and mechanism of action of this compound?
A3: The solvent can dramatically alter the effects of this compound. A study on neuroblastoma cells revealed that this compound dissolved in DMSO acts as a T-type calcium channel antagonist while being a more potent L-type calcium channel agonist compared to when it is dissolved in ethanol or polyethylene glycol (PEG).[3] Specifically, this compound in DMSO at 0.6 µM decreased the T-channel current by 50%, an effect not observed with ethanol or PEG.[3] Furthermore, 10 nM this compound in DMSO increased L-channel currents by 80%, compared to only a 30% increase with ethanol as the solvent.[3]
Q4: Can I use water to dissolve this compound?
A4: this compound is insoluble in water and sparingly soluble in aqueous buffers.[1][2] Direct dissolution in aqueous solutions is not recommended. For experiments requiring an aqueous medium, a stock solution in an organic solvent like ethanol should be prepared first and then diluted.
Q5: How should I prepare and store this compound stock solutions?
A5: Stock solutions should be prepared by dissolving this compound in a suitable organic solvent, which should be purged with an inert gas.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | The choice of solvent is affecting the activity of this compound. | As research has shown, DMSO can alter the pharmacological profile of this compound, inducing T-channel antagonism.[3] Consider using ethanol as the solvent if T-channel effects are not desired. Always run a vehicle control with the same concentration of solvent used for this compound. |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has low solubility in aqueous solutions. | Ensure the final concentration of the organic solvent in your aqueous working solution is sufficient to maintain solubility. When diluting a stock solution, add the stock solution to the aqueous buffer slowly while vortexing. For in vivo experiments, co-solvents like PEG300 and Tween-80 can be used.[4][5] |
| Reduced efficacy of this compound over time. | The stock solution may have degraded. | Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[4][5] Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C). Do not store aqueous working solutions for more than a day.[1] |
| Observed cellular effects are not consistent with L-type calcium channel activation. | The solvent itself may be exerting biological effects. | DMSO is known to have various effects on cells, including influencing membrane integrity and intracellular calcium levels.[6][7][8][9] Always include a solvent-only control in your experiments to differentiate the effects of the solvent from those of this compound. |
Quantitative Data Summary
The following table summarizes the differential effects of this compound based on the solvent used, as reported in a study on neuroblastoma cells.[3]
| Solvent | This compound Concentration | Effect on T-type Ca²⁺ Channel Current | Effect on L-type Ca²⁺ Channel Current |
| DMSO | 0.6 µM | 50% decrease | - |
| Ethanol | 0.6 µM | No effect | - |
| PEG | 0.6 µM | No effect | - |
| DMSO | 10 nM | - | 80% increase |
| Ethanol | 10 nM | - | 30% increase |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the tube with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4][5]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the specific solvent.
Preparation of Aqueous Working Solution from Ethanol Stock
-
Thaw an aliquot of the this compound ethanol stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
To prepare the final working solution, slowly add the required volume of the stock solution to the pre-warmed aqueous buffer (e.g., cell culture medium or PBS) while gently vortexing.
-
Ensure the final concentration of ethanol in the working solution is low and consistent across all experimental conditions, including the vehicle control.
-
Use the freshly prepared aqueous working solution immediately and do not store it for more than one day.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+/calmodulin-dependent protein kinase II and Dimethyl Sulfoxide affect the sealing frequencies of transected hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bay K 8644 Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Bay K 8644 solutions to prevent precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is sparingly soluble in aqueous solutions and is known to be practically insoluble in water.[1][2][3] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue due to the compound's lipophilic nature.[3][4]
Q2: What is the recommended method for dissolving this compound for use in aqueous buffers?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the aqueous buffer of choice.[1] This two-step process ensures that the this compound is fully dissolved before being introduced to the aqueous environment, minimizing the risk of precipitation.
Q3: Which organic solvents are suitable for creating a this compound stock solution?
A3: this compound is soluble in several organic solvents. The most commonly used are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The choice of solvent may depend on the experimental system and its tolerance for these solvents. For instance, DMSO is a powerful solvent but can have effects on cell systems, while ethanol is often used for in vitro and in vivo preparations.[1][5]
Q4: What is the maximum concentration of this compound that can be achieved in an aqueous buffer?
A4: The final concentration in the aqueous buffer is limited by the compound's low solubility. For example, using a 1:9 ethanol:PBS (pH 7.2) solution, a solubility of approximately 0.1 mg/mL can be achieved.[1] For higher concentrations, especially for in vivo studies, co-solvents and surfactants might be necessary.
Q5: How long can I store my aqueous working solution of this compound?
A5: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. It is not recommended to store aqueous solutions for more than one day due to potential stability issues and precipitation over time.[1] Stock solutions in organic solvents, however, can be stored for longer periods at -20°C or -80°C.[6][7]
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding the stock solution to the buffer.
| Potential Cause | Recommended Solution |
| High concentration of the final working solution. | The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute working solution. |
| Insufficient mixing. | Ensure rapid and thorough mixing of the stock solution into the buffer. Vortexing or stirring during the addition of the stock solution can help. |
| Low temperature of the buffer. | The solubility of this compound can be temperature-dependent.[4] Warming the buffer to the experimental temperature before adding the stock solution may improve solubility. |
| Incorrect stock solution solvent. | The organic solvent used for the stock solution might not be compatible with the buffer system. Consider using a different solvent for the stock solution (e.g., switching from DMSO to ethanol). |
Issue: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Recommended Solution |
| Solution instability. | Aqueous solutions of this compound are not stable for long periods.[1] Prepare fresh solutions immediately before use. |
| Temperature fluctuations. | Changes in temperature can affect solubility. Maintain a constant temperature suitable for your experiment. |
| pH of the buffer. | The pH of the buffer can influence the stability and solubility of the compound. Ensure the pH of your buffer is appropriate and stable. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~50 - 83.33 | ~140 - 233.88 | Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[7] |
| Ethanol | ~35.63 - 71 | ~100 - 199.27 | |
| Dimethylformamide | ~50 | ~140 | |
| 1:9 Ethanol:PBS (pH 7.2) | ~0.1 | ~0.28 | Prepared by diluting an ethanol stock solution.[1] |
| Water | Insoluble | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Working Solution in PBS
This protocol is suitable for many in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.56 mg of this compound (MW: 356.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the 100 µM Working Solution in PBS:
-
Warm the PBS to your experimental temperature (e.g., 37°C).
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of the pre-warmed PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.
-
Use the freshly prepared working solution immediately. Do not store.
-
Protocol 2: Preparation of a this compound Solution for In Vivo Administration
This protocol provides a method for preparing a this compound formulation suitable for intraperitoneal or oral administration in animal models.[6][7]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mg/mL.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%). Mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%). Mix thoroughly.
-
Finally, add saline to reach the desired final volume and concentration.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bay K8644 - Wikipedia [en.wikipedia.org]
- 4. Partitioning and location of this compound, 1,4-dihydropyridine calcium channel agonist, in model and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bay K-8644 in different solvents acts as a transient calcium channel antagonist and a long-lasting calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Managing the dual agonist/antagonist properties of racemic Bay K 8644
Welcome to the technical support center for racemic Bay K 8644. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complex dual agonist/antagonist properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing an inhibitory or weaker-than-expected stimulatory effect with racemic this compound, which is described as an L-type calcium channel agonist?
A1: This is a common issue arising from the fact that racemic this compound is a mixture of two enantiomers with opposing actions.[1]
-
The Agonist: The (S)-(-)-enantiomer is a potent L-type calcium channel agonist, responsible for increasing channel open time.[2][3]
-
The Antagonist: The (R)-(+)-enantiomer is a calcium channel antagonist (blocker).[4][5]
The net effect you observe depends on the balance between these two opposing activities, which can be influenced by concentration and experimental conditions. At higher concentrations, the antagonist effect of the (R)-(+)-isomer can become more pronounced, potentially masking or counteracting the agonist effect of the (S)-(-)-isomer.[3][4]
Q2: My experimental results with racemic this compound are highly variable and difficult to reproduce. What factors could be contributing to this?
A2: The primary cause of variability is the strong voltage-dependence of the enantiomers' actions.[6][7]
-
Agonist Action Favored: The agonist, (S)-(-)-Bay K 8644, preferentially binds to the open state of the calcium channel. Its effects are more prominent at more negative (hyperpolarized) holding potentials, which increase the availability of channels in the resting state ready to be opened.[8]
-
Antagonist Action Favored: The antagonist, (R)-(+)-Bay K 8644, has a high affinity for the inactivated state of the calcium channel.[6][9] Therefore, its inhibitory effects are significantly enhanced at more positive (depolarized) holding potentials or with high-frequency stimulation, which promotes channel inactivation.[6]
Inconsistent control of the membrane potential in your preparation (e.g., in cell culture experiments without voltage clamp) will lead to unpredictable results.
Q3: In my patch-clamp experiment, how can I design a voltage protocol to maximize the agonist (calcium-activating) effect of racemic this compound?
A3: To emphasize the agonist properties, you must use a protocol that minimizes channel inactivation and maximizes the availability of channels in the resting state.
-
Use a Hyperpolarized Holding Potential: Maintain the cell at a negative holding potential, such as -80 mV or -90 mV, between depolarizing pulses.[10] This ensures a larger population of channels is available in the resting state, minimizing the tonic block from the antagonist enantiomer.
-
Use Low-Frequency Stimulation: Apply depolarizing test pulses at a low frequency (e.g., 0.1 to 0.2 Hz) to allow channels to fully recover from inactivation between pulses.[6]
-
Pre-equilibrate at Hyperpolarized Potential: Before applying test pulses, pre-condition the cell at a hyperpolarized potential in the presence of this compound to favor the agonist interaction.
Q4: For my research on L-type calcium channel activation, should I use the racemic mixture or a pure enantiomer?
A4: The choice depends on your experimental goals.
-
Racemic this compound: Suitable for initial studies or when a general L-type channel activator is needed and cost is a consideration. However, be prepared to carefully control for the confounding antagonist effects as described above.
-
Pure (S)-(-)-Bay K 8644: This is the ideal choice for specifically studying calcium channel activation. It provides a clean, potent agonist effect without the competing inhibition, leading to more straightforward and reproducible data.[2][11]
-
Pure (R)-(+)-Bay K 8644: Use this enantiomer if your goal is to study calcium channel antagonism.[4][12]
For mechanistic studies, comparing the effects of both pure enantiomers against the racemate can provide the most comprehensive understanding.
Quantitative Data: Properties of this compound and its Enantiomers
The following table summarizes the activity of racemic this compound and its individual isomers on L-type calcium channels.
| Compound | Primary Activity | Potency (EC₅₀ / Kₐ) | Notes | Reference(s) |
| (±)-Bay K 8644 (Racemate) | Mixed Agonist/Antagonist | EC₅₀: 17.3 nM Kₐ: 33 nM | Net effect is highly dependent on voltage and concentration. | [1][13][14] |
| (S)-(-)-Bay K 8644 | Potent Agonist | EC₅₀: 32 nM (for Ba²⁺ currents) | The enantiomer responsible for increasing Ca²⁺ influx. | [2] |
| (R)-(+)-Bay K 8644 | Antagonist | - | The enantiomer responsible for blocking Ca²⁺ influx. Its potency is lower than the agonist isomer. | [4][5] |
Diagrams of Mechanisms and Workflows
Caption: Dual actions of racemic this compound on the L-type calcium channel.
Caption: Influence of membrane potential on this compound enantiomer activity.
Caption: Troubleshooting workflow for unexpected results with racemic this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure L-type Ca²⁺ currents (ICa,L) in ventricular myocytes while optimizing for the agonist effects of this compound.
1. Solutions and Reagents:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH. Cesium (Cs⁺) is used to block potassium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Drug Stock: Prepare a 10 mM stock solution of racemic this compound in DMSO. Store at -20°C, protected from light.[1] Final DMSO concentration in the external solution should be <0.1%.
2. Cell Preparation:
-
Isolate ventricular myocytes from rat or guinea pig hearts using established enzymatic digestion protocols.[6]
-
Allow cells to stabilize in a holding solution before patching.
3. Recording Procedure:
-
Establish a giga-ohm (GΩ) seal and achieve the whole-cell configuration.
-
Set the holding potential (Vh) to -80 mV to maximize the availability of channels in the resting state and minimize tonic block.[10]
-
Record baseline ICa,L using a depolarizing voltage step to 0 mV for 200 ms, applied every 10 seconds (0.1 Hz).
-
Perfuse the cell with the external solution containing the desired concentration of racemic this compound (e.g., 30 nM).
-
Allow 3-5 minutes for the drug effect to equilibrate.
-
Record ICa,L again using the same voltage protocol. The agonist effect should manifest as an increase in the peak current amplitude and a slowing of the inactivation rate.
4. Troubleshooting Note:
-
If you observe a decrease in current, it indicates the antagonist effect is dominant. Verify your holding potential is sufficiently negative and that your cells are healthy with a stable resting membrane potential. Consider lowering the drug concentration.
Protocol 2: Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium ([Ca²⁺]i) in response to this compound using a fluorescent indicator.
1. Reagents:
-
Fluorescent Indicator: Fluo-3 AM or Fura-2 AM (prepare a 1 mM stock in DMSO).
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound: Dilute from a 10 mM DMSO stock to the final working concentration in the recording buffer.
2. Cell Loading:
-
Plate cells (e.g., primary neurons, cardiomyocytes, or a suitable cell line) on glass-bottom dishes.
-
Incubate cells with 2-5 µM of the chosen calcium indicator in loading buffer for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with fresh buffer and allow them to de-esterify for at least 20 minutes at room temperature, protected from light.
3. Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a suitable camera and excitation light source.
-
Continuously perfuse the cells with the recording buffer.
-
Establish a stable baseline fluorescence recording for 2-3 minutes.
-
To elicit depolarization-induced calcium entry, switch to a high-potassium (e.g., 40 mM KCl) recording buffer. This will open voltage-gated calcium channels.
-
After observing the response, return to the normal buffer to allow [Ca²⁺]i to return to baseline.
-
Perfuse the cells with the recording buffer containing racemic this compound (e.g., 100 nM) for 5 minutes.
-
Repeat the high-potassium stimulation in the continued presence of this compound.
4. Data Analysis and Expected Outcome:
-
Quantify the change in fluorescence intensity (or the F340/F380 ratio for Fura-2) upon high-K⁺ stimulation before and after the application of this compound.
-
A successful agonist effect will result in a significantly larger increase in intracellular calcium during the second high-K⁺ stimulation (in the presence of this compound) compared to the first.[15] If the response is diminished, it may indicate cell death or a dominant antagonist effect, possibly due to excessive depolarization or high drug concentration.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The optical isomers of the 1,4-dihydropyridine this compound show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel antagonist properties of this compound in single guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-dependent modulation of cardiac calcium channel current by optical isomers of this compound: implications for channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-dependent modulation of Ca channel current in heart cells by Bay K8644 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the enantiomers of BayK 8644 on the charge movement of L-type Ca channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Enantiomer selectivity and the development of tolerance to the behavioral effects of the calcium channel activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects [pubmed.ncbi.nlm.nih.gov]
- 16. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating non-specific binding of Bay K 8644
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate non-specific binding of Bay K 8644 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist of L-type voltage-gated calcium channels.[1] It is a dihydropyridine compound, structurally analogous to nifedipine, but with positive inotropic activity.[2][3] Its primary mechanism of action is to increase the open time of L-type calcium channels, leading to an influx of calcium ions into the cell.[1] This makes it a valuable tool for studying calcium signaling pathways.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended target. For this compound, this can mean binding to other proteins, lipids, or even the experimental apparatus itself. This is a concern because it can lead to a variety of experimental artifacts, including high background signals, reduced assay sensitivity, and false-positive or false-negative results, ultimately leading to the misinterpretation of data.
Q3: What are the known binding affinities of this compound?
This compound exhibits high affinity for L-type calcium channels. The reported dissociation constant (Kd) and inhibitory constant (Ki) values can vary depending on the tissue and experimental conditions.
| Parameter | Tissue/Cell Type | Value (nM) | Reference |
| Kd | Rabbit Ventricular Microsomes | 2-3 | [4] |
| Kd | Guinea Pig Brain Synaptosomes | 2-3 | [4] |
| Kd | Atrial Myocytes | 4.3 | [5] |
| Ki | Canine Cardiac Sarcolemma | 10.1 ± 0.9 | [6] |
| IC50 | Guinea Pig Synaptosomes | 2.3 | [7] |
| IC50 | Human Umbilical Artery | 1.8 | [8] |
| ED50 | Human Umbilical Artery | 12.8 | [8] |
| EC50 | Mouse Vas Deferens | 17.3 |
Q4: Does this compound have known off-target effects?
While this compound is a selective L-type calcium channel agonist, high concentrations may lead to off-target effects. It is crucial to work within a concentration range that is relevant to its affinity for the L-type calcium channel to minimize these non-specific interactions.
Troubleshooting Guides
Issue: High Background Signal in Radioligand Binding Assays
High background in radioligand binding assays with tritiated this compound ([³H]-Bay K 8644) can obscure the specific binding signal.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in radioligand binding assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Washing | Increase the number and volume of washes with ice-cold wash buffer to remove unbound [³H]-Bay K 8644. Ensure rapid filtration to minimize dissociation of specifically bound ligand. |
| High Non-Specific Binding to Filters/Plates | Pre-soak filters or pre-coat plates with a blocking agent like 0.1-1% Bovine Serum Albumin (BSA) or polyethyleneimine (PEI). Consider using glass fiber filters pre-treated with PEI to reduce binding to negatively charged surfaces. |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of your binding buffer. For dihydropyridines, cation concentration can influence binding. Maintain a physiological pH (typically 7.4). |
| High Radioligand Concentration | Use a concentration of [³H]-Bay K 8644 that is at or below the Kd for its specific binding site to minimize binding to lower-affinity non-specific sites. |
| Lipophilic Interactions | This compound is lipophilic and can partition into cell membranes non-specifically. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the wash buffer can help reduce these interactions. |
Issue: Inconsistent Results in Functional Assays
Variability in functional assays (e.g., calcium imaging, contractility studies) can arise from non-specific effects of this compound.
Logical Flow for Troubleshooting Inconsistent Functional Assay Results
Caption: Troubleshooting workflow for inconsistent results in functional assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous buffer. Visually inspect for any precipitation. The final DMSO concentration should be low (typically <0.1%) and consistent across all conditions. |
| Non-Specific Effects at High Concentrations | Perform a full dose-response curve to ensure you are working within the specific, target-mediated concentration range. High concentrations can lead to off-target effects that may confound your results. |
| Interaction with Assay Components | The presence of serum proteins or other components in the cell culture medium can bind to this compound, reducing its free concentration. Consider performing assays in a serum-free or low-serum medium, or including a consistent amount of a protein carrier like BSA in your assay buffer. |
| Cell Health and Viability | Ensure that the cells are healthy and not over-confluent, as this can affect their responsiveness and lead to variability. Perform a viability assay (e.g., Trypan Blue exclusion) to confirm cell health. |
| Inadequate Vehicle Control | Always include a vehicle control (e.g., buffer with the same final concentration of DMSO) to account for any effects of the solvent on the assay. |
Experimental Protocols
Protocol: Determining Non-Specific Binding of [³H]-Bay K 8644 in a Radioligand Binding Assay
This protocol provides a general framework for measuring the non-specific binding of [³H]-Bay K 8644 to cell membranes.
Experimental Workflow for Radioligand Binding
Caption: General workflow for a radioligand binding assay.
Materials:
-
[³H]-Bay K 8644
-
Unlabeled this compound or another high-affinity L-type calcium channel ligand (e.g., nifedipine)
-
Cell membranes expressing L-type calcium channels
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of [³H]-Bay K 8644 and determine its specific activity.
-
Prepare a high concentration stock solution of unlabeled this compound (e.g., 1000-fold higher than the Kd of [³H]-Bay K 8644).
-
Prepare cell membranes and determine the protein concentration.
-
-
Set up Binding Reactions (in triplicate):
-
Total Binding: Add binding buffer, a specific concentration of [³H]-Bay K 8644, and the cell membrane preparation to the reaction tubes.
-
Non-Specific Binding (NSB): Add binding buffer, a high concentration of unlabeled this compound, the same concentration of [³H]-Bay K 8644, and the cell membrane preparation. The unlabeled ligand will saturate the specific binding sites, so any remaining bound radioactivity is considered non-specific.
-
Incubate all tubes at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (to be determined empirically).
-
-
Separate Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantify Radioactivity:
-
Place each filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for the total binding and non-specific binding triplicates.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
The percentage of non-specific binding can be calculated as: (NSB (CPM) / Total Binding (CPM)) x 100% . An acceptable level of non-specific binding is typically less than 30% of the total binding.
-
Signaling Pathway
This compound and L-type Calcium Channel Signaling
Caption: Simplified signaling pathway of this compound action on L-type calcium channels.
References
- 1. The effect of pH and ionic strength on the reaction between anti-D and erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Failure of this compound to induce RhoA kinase-dependent calcium sensitization in rabbit blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioral effects of the calcium agonist this compound in the mouse: antagonism by the calcium antagonist nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel interactions of cations with dihydropyridine calcium antagonist binding sites in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of location and binding for the positively charged 1,4-dihydropyridine calcium channel antagonist amlodipine with uncharged drugs of this class in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel agonist, (+/-)-Bay K8644, causes a transient increase in striatal monoamine oxidase activity in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bay K 8644 and FPL 64176 on L-type Calcium Currents
In the landscape of pharmacological research, the modulation of L-type calcium channels (LTCCs) is of paramount importance for understanding and manipulating various physiological processes, from cardiovascular function to neuronal activity. Among the array of available compounds, the dihydropyridine Bay K 8644 and the benzoylpyrrole FPL 64176 stand out as potent LTCC activators. This guide provides a detailed comparison of their effects on calcium currents, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific investigative needs.
Introduction to the Compounds
This compound is a well-established L-type calcium channel agonist, known for its positive inotropic and vasoconstrictive effects.[1][2] It functions by increasing the open time of the channel, thereby enhancing calcium influx.[3] FPL 64176 is another potent activator of L-type Ca2+ channels, reported to be significantly more potent than this compound as a positive inotrope in certain preparations. While both compounds target LTCCs, they exhibit distinct pharmacological profiles, influencing channel gating and kinetics differently.
Comparative Effects on Calcium Current Properties
The differential effects of this compound and FPL 64176 on the biophysical properties of L-type calcium currents are a key consideration for researchers. While both potentiate current, their impact on the kinetics of activation and inactivation, as well as on tail currents, varies significantly.
| Parameter | This compound | FPL 64176 | Reference |
| Whole-Cell Current Amplitude | Increased whole-cell Ca++ channel current amplitude in neonatal rat ventricular cells by 249 +/- 14% (at 300 nM).[4] | Increased whole-cell Ca++ channel current amplitude in neonatal rat ventricular cells by 484 +/- 100% (at 300 nM).[4] | [4] |
| Activation Kinetics | Little effect on Ca++ channel activation.[4] | Significantly slowed Ca++ channel current activation.[4] | [4] |
| Inactivation Kinetics | Significantly enhanced the rate of Ca++ channel current inactivation.[4] | Significantly slowed Ca++ channel current inactivation.[4] | [4] |
| Tail Current Decay | Monoexponential tail current decay at -50 mV with a time constant of 4.59 +/- 0.16 msec.[4] | Biexponential tail current decays at -50 mV with fast and slow time constants of 4.30 +/- 0.30 and 44.52 +/- 4.56 msec, respectively.[4] | [4] |
| Voltage Dependence of Activation | Shifts the voltage dependence of activation by approximately -10 mV to -23 mV.[5][6] | Shifts the voltage dependence of activation by approximately -10 mV.[6][7] | [5][6][7] |
| Single-Channel Open Time | Prolongs the single-channel open time.[3][5] | Produces a great lengthening of the channel open time.[6] | [3][5][6] |
| Potency (EC50) | 17.3 nM[1][3] | 16 nM | [1][3] |
Mechanism of Action and Signaling Pathways
Both this compound and FPL 64176 directly target the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for ion conduction. Their binding promotes a channel conformation that favors the open state, leading to increased Ca2+ influx upon membrane depolarization.
This compound, a dihydropyridine, binds to a specific receptor site on the channel. Its agonist effect can be influenced by G-protein activation, suggesting a potential modulatory pathway.[8] FPL 64176, a benzoylpyrrole, represents a different chemical class of Ca2+ channel agonists and is thought to affect the coupling of charge movement to the opening and closing of the pore.[9]
Experimental Protocols
Measuring the effects of this compound and FPL 64176 on calcium currents typically involves whole-cell patch-clamp electrophysiology. The following provides a generalized methodology based on published studies.[4][5][6]
Cell Preparation:
-
Isolate and culture the desired cell type (e.g., neonatal rat ventricular myocytes, PC12 cells, or HEK cells expressing the target calcium channel).
-
For experiments, plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium and TEA are used to block potassium currents.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV or -90 mV to ensure availability of calcium channels.
-
Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV in 10 mV increments) to elicit calcium currents.
-
Record baseline currents before drug application.
-
Perfuse the cells with the external solution containing the desired concentration of this compound or FPL 64176. Stock solutions are typically prepared in DMSO and diluted to the final concentration in the external solution.[10][11]
-
After a stable drug effect is achieved, repeat the voltage-step protocol to record the modulated calcium currents.
-
To study tail currents, a short, strong depolarizing pulse is followed by repolarization to a negative potential (e.g., -50 mV).[4]
Selectivity Profile
While both compounds are potent L-type calcium channel agonists, their selectivity against other calcium channel subtypes can differ. For instance, at a concentration of 10 µM, FPL 64176 has been shown to inhibit the majority of the whole-cell current in HEK cells expressing recombinant N-type Ca2+ channels. This highlights the importance of considering potential off-target effects, especially in neuronal preparations where multiple calcium channel subtypes are expressed.
Summary and Conclusion
This compound and FPL 64176 are invaluable tools for investigating the function of L-type calcium channels. The choice between them will depend on the specific experimental goals.
-
This compound is a classic L-type channel agonist with well-characterized effects. Its enhancement of inactivation may be a key feature for certain studies.
-
FPL 64176 is a more potent activator in some systems and produces a more profound slowing of both activation and inactivation kinetics, leading to a more sustained calcium influx during depolarization.
Researchers should carefully consider the distinct kinetic modifications these compounds induce, as these can have significant downstream consequences on cellular signaling and function. The provided data and protocols serve as a guide to inform the rational selection and application of these powerful pharmacological agents.
References
- 1. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, this compound and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The agonist effect of this compound on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
A Comparative Guide: Bay K 8644 vs. Nifedipine in Regulating Vascular Smooth Muscle Tone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the L-type calcium channel agonist, Bay K 8644, and the antagonist, nifedipine, in their regulation of vascular smooth muscle tone. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction
Vascular smooth muscle tone is a critical determinant of blood pressure and blood flow distribution. It is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i), which governs the contractile state of vascular smooth muscle cells (VSMCs). A key pathway for Ca²⁺ entry into VSMCs is through voltage-gated L-type calcium channels (LTCCs). The dihydropyridine class of compounds, which includes both agonists and antagonists, directly modulates the activity of these channels.
This guide focuses on two prototypical dihydropyridines:
-
This compound: An L-type calcium channel agonist that enhances Ca²⁺ influx, leading to vasoconstriction.
-
Nifedipine: An L-type calcium channel antagonist that blocks Ca²⁺ influx, resulting in vasodilation.
Both compounds are structurally related and are believed to interact with the same binding site on the LTCC, making them invaluable tools for studying vascular physiology and pharmacology.
Mechanism of Action: A Tale of Two Dihydropyridines
This compound and nifedipine exert their opposing effects by modulating the gating properties of the α1c subunit of the L-type calcium channel.
-
This compound acts as an agonist by stabilizing the open state of the LTCC, thereby increasing the probability of channel opening and prolonging the mean open time. This leads to an enhanced influx of extracellular Ca²⁺ into the vascular smooth muscle cell.
-
Nifedipine , conversely, acts as an antagonist by binding preferentially to the inactivated state of the LTCC. This binding stabilizes the channel in a non-conducting conformation, reducing the likelihood of it opening in response to membrane depolarization and thereby inhibiting Ca²⁺ influx.
The influx of Ca²⁺ initiates a signaling cascade that culminates in muscle contraction.
Signaling Pathway of Vascular Smooth Muscle Contraction
The following diagram illustrates the central role of L-type calcium channels in regulating vascular smooth muscle contraction and the opposing actions of this compound and nifedipine.
Caption: Signaling pathway of vascular smooth muscle contraction.
Quantitative Performance Comparison
The following tables summarize key quantitative data from various experimental studies comparing the effects of this compound and nifedipine on vascular smooth muscle.
| Parameter | This compound | Nifedipine | Vascular Preparation | Reference |
| ED₅₀ (Contraction) | 12.8 nM | N/A | Human Umbilical Artery | [1] |
| IC₅₀ (Binding) | 1.8 nM (Displacement of [³H]nitrendipine) | N/A | Human Umbilical Artery Microsomes | [1] |
| pA₂ (Antagonism) | N/A | 8.27 (vs. This compound) | Rat Tail Artery |
N/A: Not Applicable
| Experimental Observation | This compound Effect | Nifedipine Effect | Vascular Preparation | Reference |
| Myosin Light Chain (MLC) Phosphorylation | Increased | Abolished this compound-induced increase | Swine Carotid Artery | |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Increased | Blocked this compound-induced increase | Porcine Aortic Endothelial Cells | [2] |
| L-type Ca²⁺ Current (Whole-cell patch clamp) | Increased | Reduced | Rabbit Ear Artery Smooth Muscle Cells | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and nifedipine on vascular smooth muscle.
Isometric Tension Measurement in Isolated Vascular Rings
This protocol is used to measure the contractile and relaxant responses of isolated blood vessel segments.
Experimental Workflow:
Caption: Workflow for isometric tension measurement.
Detailed Steps:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) and excise the desired artery (e.g., thoracic aorta).
-
Immediately place the artery in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the artery into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2g.
-
Replace the bath solution every 15-20 minutes.
-
To check for viability, contract the rings with a high concentration of KCl (e.g., 60 mM).
-
Wash out the KCl and allow the tension to return to baseline.
-
-
Experimental Procedure:
-
For this compound (Agonist):
-
Pre-incubate the rings with a sub-threshold concentration of KCl (e.g., 15 mM) to partially depolarize the membrane and enhance the response to this compound.
-
Add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath and record the steady-state tension at each concentration.
-
-
For Nifedipine (Antagonist):
-
Induce a stable contraction with a contractile agent (e.g., KCl or this compound).
-
Add cumulative concentrations of nifedipine (e.g., 10⁻¹⁰ to 10⁻⁶ M) and record the relaxation response.
-
-
-
Data Analysis:
-
Express the contractile responses to this compound as a percentage of the maximal contraction induced by KCl.
-
Express the relaxant responses to nifedipine as a percentage of the pre-contraction.
-
Plot the dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Intracellular Calcium Measurement in Vascular Smooth Muscle Cells using Fura-2 AM
This method allows for the ratiometric measurement of [Ca²⁺]i in cultured VSMCs.
Detailed Steps:
-
Cell Culture:
-
Culture primary VSMCs on glass coverslips until they reach 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with the loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
-
Experimental Procedure:
-
Introduce this compound into the perfusion solution at the desired concentration and record the change in the F340/F380 ratio.
-
To test the effect of nifedipine, pre-incubate the cells with nifedipine for a few minutes before adding this compound, or add nifedipine after the this compound-induced calcium increase has reached a plateau.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Changes in [Ca²⁺]i are represented as the change in the F340/F380 ratio from baseline.
-
Whole-Cell Patch Clamp Recording of L-type Calcium Currents
This electrophysiological technique allows for the direct measurement of ion currents across the cell membrane of a single VSMC.
Detailed Steps:
-
Cell Isolation:
-
Isolate single VSMCs from vascular tissue by enzymatic digestion (e.g., with collagenase and elastase).
-
-
Patch Clamp Setup:
-
Place the isolated cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette with a resistance of 3-6 MΩ as the recording electrode.
-
The pipette solution should contain Cs⁺ to block K⁺ currents and EGTA to chelate intracellular Ca²⁺.
-
The external solution should contain Ba²⁺ or Ca²⁺ as the charge carrier through the calcium channels.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a negative value (e.g., -60 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit inward Ca²⁺ currents.
-
-
Drug Application:
-
Record control currents in the absence of any drugs.
-
Perfuse the recording chamber with a solution containing this compound (e.g., 1 µM) and record the enhanced inward currents.[3]
-
To test nifedipine, perfuse with a solution containing nifedipine (e.g., 3 µM) and record the diminished inward currents.[3]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
Compare the I-V curves in the absence and presence of this compound and nifedipine.
-
Western Blot for Phosphorylated Myosin Light Chain (pMLC)
This technique is used to quantify the level of MLC phosphorylation, a key indicator of the contractile state of VSMCs.
Detailed Steps:
-
Tissue/Cell Treatment and Lysis:
-
Treat vascular tissue rings or cultured VSMCs with this compound, nifedipine, or a combination of both for a specified time.
-
Immediately freeze the samples in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen samples in a lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Express the level of pMLC as a ratio to total MLC or the housekeeping protein.
-
Conclusion
This compound and nifedipine serve as powerful pharmacological tools to investigate the role of L-type calcium channels in the regulation of vascular smooth muscle tone. Their opposing actions on Ca²⁺ influx and subsequent downstream signaling pathways provide a clear framework for understanding the fundamental mechanisms of vasodilation and vasoconstriction. The experimental protocols detailed in this guide offer robust methods for quantifying and comparing the effects of these and other vasoactive compounds, thereby facilitating further research and the development of novel therapeutics for cardiovascular diseases.
References
- 1. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine and this compound Induce an increase of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of nifedipine or BAY K8644 is dependent on calcium channel state in single smooth muscle cells from rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bay K 8644's Effect on L-type Calcium Channels: A Comparative Guide to Specific Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of specific antagonists used to validate the effects of Bay K 8644, a potent L-type calcium channel (LTCC) agonist. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for designing and interpreting experiments aimed at modulating LTCC activity.
Introduction to this compound and L-type Calcium Channels
This compound is a dihydropyridine derivative that acts as an agonist for L-type voltage-gated calcium channels (Cav1.x).[1] Unlike antagonist dihydropyridines such as nifedipine, this compound promotes the open state of the channel, leading to increased calcium influx. This property makes it a valuable tool for studying the physiological roles of LTCCs in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
L-type calcium channels are crucial for cardiovascular function and are the target of widely prescribed drugs for hypertension and arrhythmia.[2] Validating the specific action of this compound on these channels is essential for accurate experimental interpretation. This is typically achieved by demonstrating that its effects can be reversed or prevented by known LTCC antagonists.
Comparative Analysis of this compound Antagonists
The efficacy of an antagonist in counteracting the effects of this compound can be quantified using various parameters, such as the inhibitory constant (KB), the pA2 value (a measure of antagonist potency), and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The interaction can be competitive, where the agonist and antagonist bind to the same site, or non-competitive, involving different binding sites.
Dihydropyridine Antagonists (Competitive)
Dihydropyridine antagonists, such as nifedipine, felodipine, nimodipine, and nitrendipine, are structurally related to this compound and act as competitive antagonists.[3] They bind to the same site on the α1 subunit of the LTCC, thereby preventing this compound from exerting its agonistic effect.
| Antagonist | Agonist | Parameter | Value | Cell/Tissue Type | Reference |
| Nifedipine | This compound | pA2 | 8.36 | Spontaneously Hypertensive Rat Femoral Arteries | [4] |
| Ca2+ | Apparent pA2 | 9.3 ± 0.2 | Guinea-pig Caecum Taenia | [3] | |
| Felodipine | This compound | KB | 11 nM | Rat Ventricular Myocytes | [5] |
| This compound | Apparent KB (in presence of 300 nM this compound) | 165 nM | Rat Ventricular Myocytes | [5] | |
| Nimodipine | This compound | - | Dose-dependent antagonism | Mouse Brain | [6] |
| Nitrendipine | This compound | - | Reverses this compound-induced inhibition of CT release | Baby Rat Thyroparathyroids | [7] |
Non-Dihydropyridine Antagonists (Non-Competitive)
Non-dihydropyridine antagonists, such as verapamil (a phenylalkylamine) and diltiazem (a benzothiazepine), bind to different sites on the LTCC and inhibit channel activity through a non-competitive mechanism. Their interaction with this compound is allosteric, meaning they modulate the channel's function without directly competing for the same binding site.
| Antagonist | Agonist | Parameter | Value | Cell/Tissue Type | Reference |
| Verapamil | This compound | KB | 246 nM | Rat Ventricular Myocytes | [5] |
| This compound | Apparent KB (in presence of 300 nM this compound) | 737 nM | Rat Ventricular Myocytes | [5] | |
| Diltiazem | This compound | KB | 512 nM | Rat Ventricular Myocytes | [5] |
| This compound | Apparent KB (in presence of 300 nM this compound) | 310 nM | Rat Ventricular Myocytes | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell, providing precise quantification of the effects of this compound and its antagonists on LTCC activity.
Objective: To measure L-type calcium currents in response to this compound and its subsequent inhibition by a specific antagonist.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., cardiomyocytes, neurons)
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Antagonist stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cells on coverslips suitable for recording.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set the holding potential to a level that inactivates sodium and T-type calcium channels (e.g., -40 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the cell with a known concentration of this compound (e.g., 1 µM) and repeat the voltage-step protocol to record the potentiated currents.
-
Co-perfuse with this compound and a specific antagonist at a desired concentration.
-
Repeat the voltage-step protocol to record the inhibited currents.
-
Analyze the current-voltage (I-V) relationship and dose-response curves to determine the effect of the antagonist.
Intracellular Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a functional readout of LTCC activity.
Objective: To visualize and quantify the increase in [Ca2+]i induced by this compound and its blockade by a specific antagonist.
Materials:
-
Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (around 510 nm)
-
Digital camera and imaging software
-
Cell culture of interest plated on glass-bottom dishes or coverslips
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Antagonist stock solution
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye loading.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Mount the coverslip or dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the [Ca2+]i.
-
Apply this compound to the cells and record the change in the F340/F380 ratio over time.
-
After the response to this compound has stabilized, add the specific antagonist and continue recording to observe the inhibition of the calcium signal.
-
Analyze the time course of the fluorescence ratio to quantify the effects of the agonist and antagonist.
Visualizing the Mechanisms
To further elucidate the interactions between this compound and its antagonists, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of L-type calcium channel modulation.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Competitive interactions between this compound and nifedipine in K+ depolarized smooth muscle: a passive role for Ca2+? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Ca++-antagonist nimodipine decreases and the Ca++-agonist this compound increases catecholamine synthesis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between (S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional properties of the two enantiomers of Bay K 8644, a dihydropyridine compound that modulates L-type calcium channels. While the racemic mixture, (±)-Bay K 8644, is known as a channel activator, its stereoisomers possess distinct and opposing pharmacological activities. This document outlines these differences with supporting experimental data, detailed methodologies, and visual representations to aid in research and drug development.
Core Functional Differences: An Overview
(S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 are stereoisomers that exhibit remarkable enantiomer selectivity in their interaction with L-type calcium channels. The primary functional distinction lies in their opposing effects:
-
(S)-(-)-Bay K 8644 acts as a potent agonist of L-type calcium channels. It enhances calcium influx by promoting the open state of the channel, leading to positive inotropic and vasoconstrictive effects.
-
(R)-(+)-Bay K 8644 functions as an antagonist (or blocker) of L-type calcium channels. It inhibits the influx of calcium, resulting in negative inotropic and vasodilatory effects.[1][2]
This stark contrast in activity underscores the critical importance of stereochemistry in drug design and evaluation.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters that define the functional differences between the two enantiomers. Data has been compiled from various experimental studies.
| Parameter | (S)-(-)-Bay K 8644 (Agonist) | (R)-(+)-Bay K 8644 (Antagonist) | Tissue/Cell Type | Reference |
| Functional Potency | EC50 = 32 nM (for Ba²+ current activation) | Weak antagonist activity at 0.5-5 µM | Guinea pig gastric myocytes, Pituitary GH3 and GH4C1 cells | [3],[4] |
| EC50 = 14 nM (inhibition of FPL 64176-induced contraction) | Rat tail artery | [3] | ||
| ED50 = 0.5 mg/kg (motor function impairment) | No effect on motor activity | Mice | [5] | |
| Binding Affinity | Kd = 4.3 nM (from functional analysis) | Not explicitly determined in a direct comparative study | Atrial myocytes | [6] |
| Ki = 4.5 nM (displacement of [³H]nitrendipine) | Brain and PC12 cell membranes | [7] | ||
| Effect on Channel Gating | Shifts activation curve by -7.5 mV (more negative) | No significant shift in activation curve | Guinea-pig ventricular myocytes | [8] |
| Shifts availability curve by -14.8 mV (more negative) | Shifts availability curve by -24.6 mV (more negative) | Guinea-pig ventricular myocytes | [8] | |
| Physiological Effect | Vasoconstriction, Positive inotropy | Vasodilation, Negative inotropy | Various | [2] |
Signaling Pathway and Mechanism of Action
The opposing effects of the this compound enantiomers stem from their differential modulation of the L-type calcium channel's conformational states.
Caption: Opposing modulation of L-type calcium channels by this compound enantiomers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the L-type calcium channels in the membrane of a single cell.
Objective: To characterize the effects of (S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 on the amplitude and kinetics of L-type calcium channel currents.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes, smooth muscle cells, or pituitary cells) and place them in a recording chamber on an inverted microscope.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm and fill with an internal solution containing a cesium salt (to block potassium channels), a calcium buffer (e.g., EGTA), and ATP.
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) where most L-type calcium channels are in a closed, available state.
-
Data Acquisition: Apply depolarizing voltage steps to elicit inward calcium currents. Record the currents before and after the application of varying concentrations of the this compound enantiomers to the external solution.
-
Data Analysis: Analyze the recorded currents to determine changes in current amplitude (potentiation or inhibition), voltage-dependence of activation and inactivation, and channel kinetics.
Caption: Workflow for electrophysiological analysis of this compound enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the this compound enantiomers to the L-type calcium channel.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of (S)-(-)-Bay K 8644 and (R)-(+)-Bay K 8644 for the dihydropyridine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Homogenize a tissue or cell sample known to express L-type calcium channels (e.g., cardiac muscle, brain cortex) in a buffered solution and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine).
-
Competitive Binding: To different wells, add increasing concentrations of the unlabeled "cold" ligand, either (S)-(-)-Bay K 8644 or (R)-(+)-Bay K 8644.
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The membrane-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing unlabeled ligand. Fit the data to a competition binding equation to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The enantiomers of this compound provide a classic example of stereoselectivity in pharmacology. (S)-(-)-Bay K 8644 is a valuable tool for studying the physiological consequences of L-type calcium channel activation, while (R)-(+)-Bay K 8644 serves as a useful antagonist for comparative studies. Understanding their distinct functional profiles is essential for interpreting experimental results and for the development of novel, highly selective cardiovascular drugs. Researchers should be mindful of the specific enantiomer used in their studies, as the racemic mixture will produce a mixed agonist-antagonist effect.
References
- 1. Opposing actions of the enantiomers of BAY-K-8644 on calcium currents and ACTH secretion in clonal pituitary corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opposing actions of this compound enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel 'agonist' this compound inhibits calcium antagonist binding to brain and PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the enantiomers of BayK 8644 on the charge movement of L-type Ca channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Studying the Effects of Bay K 8644: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for researchers investigating the effects of Bay K 8644, a potent L-type calcium channel agonist. Understanding the specific action of this compound necessitates a well-designed experimental approach that includes appropriate controls to validate the observed effects and rule out off-target or non-specific interactions. This document outlines key experimental setups, provides detailed protocols, and presents comparative data to guide your research.
Introduction to this compound
This compound is a dihydropyridine derivative that acts as a specific agonist for L-type voltage-gated calcium channels (CaV1.x).[1] Unlike its structural analog nifedipine, which is a channel antagonist, this compound promotes the open state of the channel, leading to an increased influx of calcium ions (Ca2+) into the cell.[2] This influx of Ca2+ is a critical signaling event in many physiological processes, including muscle contraction, hormone secretion, and neuronal excitability. The EC50 for this compound as an L-type Ca2+ channel activator is approximately 17.3 nM.[3]
The Importance of Control Experiments
To unequivocally attribute an observed physiological effect to the L-type calcium channel agonism of this compound, a series of control experiments are paramount. These controls help to:
-
Confirm Specificity: Ensure that the effects are indeed mediated by L-type calcium channels.
-
Rule out Off-Target Effects: Exclude the possibility that this compound is interacting with other cellular components.
-
Account for Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO or ethanol) may have its own biological effects.[4]
The most common and effective controls for this compound studies involve the use of L-type calcium channel antagonists. These antagonists compete with this compound for binding to the channel or act at a different site to prevent channel opening, thereby reversing or preventing the effects of this compound.
Key Control Agents
The primary control agents for this compound experiments are L-type calcium channel antagonists. The choice of antagonist can be important as they belong to different chemical classes and may have slightly different binding sites and modes of action.
-
Nifedipine: A dihydropyridine antagonist, structurally related to this compound, that acts as a competitive inhibitor.[5]
-
Verapamil: A phenylalkylamine antagonist that blocks the channel from the intracellular side.
-
Diltiazem: A benzothiazepine antagonist with a distinct binding site from the other two classes.
Comparative Data
The following tables summarize quantitative data from various studies, comparing the effects of this compound alone and in the presence of control antagonists.
Table 1: Effect of this compound and Nifedipine on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Treatment | Dose | Change in MAP |
| This compound | 5 µg/kg i.c.v. | Increase |
| Nifedipine | 5 µg/kg i.c.v. | Decrease |
| This compound + Nifedipine | 5 µg/kg i.c.v. each | Antagonized pressor response to this compound |
Data adapted from Laurent et al., 1987.[6]
Table 2: Effect of this compound and Verapamil on Cardiovascular Parameters in Anesthetized Rats with Verapamil-Induced Toxicity
| Treatment | Dose | Effect on Mean Arterial Pressure (MAP) |
| Verapamil | 15 mg/kg/h i.v. | 45-60% reduction |
| This compound | 0.3 and 0.6 mg/kg/h i.v. | Significant transient enhancement of MAP |
| Saline (Control) | - | No significant change |
Data adapted from Tuncok et al., 1998.[7]
Table 3: Interaction of this compound with Various Calcium Channel Antagonists on Canine Ventricular Muscle Contraction
| Antagonist | This compound Concentration | Effect on Antagonist's Negative Inotropic Effect |
| Nifedipine | 10⁻⁷ - 10⁻⁵ M | Rightward parallel shift of dose-response curve (competitive antagonism) |
| Verapamil | 10⁻⁷ - 10⁻⁵ M | Rightward parallel shift of dose-response curve |
| Diltiazem | 10⁻⁶ and 10⁻⁵ M | Slight rightward shift of dose-response curve |
Data adapted from Tanimoto et al., 1985.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types or tissues.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
Objective: To measure the effect of this compound on L-type calcium channel currents and its reversal by a control antagonist.
Materials:
-
Isolated cells (e.g., cardiomyocytes, neurons, or vascular smooth muscle cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular solution (pipette solution)
-
This compound stock solution (in DMSO or ethanol)
-
L-type calcium channel antagonist (e.g., nifedipine) stock solution
Protocol:
-
Cell Preparation: Isolate single cells using standard enzymatic digestion protocols and plate them on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Configuration: Obtain a whole-cell patch-clamp configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents.
-
Baseline Recording: Record baseline calcium currents in the extracellular solution.
-
Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM). Record the potentiated calcium currents.
-
Control Application: Co-perfuse the cell with this compound and an L-type calcium channel antagonist (e.g., 10 µM nifedipine).
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversal of the drug effects.
Calcium Imaging
This method allows for the visualization and quantification of intracellular calcium concentration changes.
Objective: To measure the increase in intracellular calcium concentration induced by this compound and its inhibition by a control antagonist.
Materials:
-
Cultured cells on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and camera
-
Imaging software for data acquisition and analysis
-
Physiological saline solution
-
This compound stock solution
-
L-type calcium channel antagonist stock solution
Protocol:
-
Cell Loading: Incubate the cells with a fluorescent calcium indicator in physiological saline for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with fresh physiological saline to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells.
-
Application of this compound: Add this compound to the imaging chamber at the desired final concentration and record the change in fluorescence over time.
-
Control Application: In a separate experiment, pre-incubate the cells with an L-type calcium channel antagonist for 10-15 minutes before adding this compound. Record the fluorescence changes.
-
Data Analysis: Quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Muscle Contraction Assay
This assay measures the effect of this compound on the contractility of smooth or cardiac muscle tissues.
Objective: To measure the contractile force generated by muscle tissue in response to this compound and its blockade by a control antagonist.
Materials:
-
Isolated muscle strips (e.g., aortic rings, papillary muscles)
-
Organ bath system with force transducer and data acquisition system
-
Krebs-Henseleit solution or other appropriate physiological buffer
-
This compound stock solution
-
L-type calcium channel antagonist stock solution
Protocol:
-
Tissue Preparation: Dissect and mount the muscle strips in the organ bath filled with physiological buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Baseline Contraction: Record the baseline contractile force.
-
Application of this compound: Add this compound to the organ bath in a cumulative concentration-response manner. Record the increase in contractile force at each concentration.
-
Control Application: In a separate experiment, pre-incubate the muscle strip with an L-type calcium channel antagonist for 20-30 minutes before constructing the this compound concentration-response curve.
-
Data Analysis: Plot the contractile force as a function of the this compound concentration to generate concentration-response curves in the presence and absence of the antagonist.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound and its antagonism.
Experimental Workflow for a Control Experiment
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite central cardiovascular effects of nifedipine and this compound in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of 4-aminopyridine and this compound on verapamil-induced cardiovascular toxicity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antagonism by this compound, a dihydropyridine calcium agonist, of the negative inotropic effects of nifedipine, verapamil, diltiazem and manganese ions in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Guide to Bay K 8644 for L-type Calcium Channel Research
For researchers, scientists, and drug development professionals investigating the intricate roles of L-type calcium channels (LTCCs), the dihydropyridine derivative Bay K 8644 has long been a cornerstone pharmacological tool. Its function as a potent LTCC agonist allows for the targeted modulation of calcium influx, facilitating the study of downstream cellular processes. However, confirming the selectivity of this compound is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with an alternative LTCC agonist, FPL 64176, and details the experimental protocols necessary to validate its selectivity for L-type calcium channels over other subtypes.
Performance Comparison: this compound vs. FPL 64176
This compound is a racemic mixture, with the (S)-(-) enantiomer acting as a potent agonist and the (R)-(+) enantiomer as an antagonist of L-type calcium channels[1]. For the purposes of this guide, "this compound" will refer to the commonly used racemic mixture or the active (S)-(-) enantiomer.
Both this compound and FPL 64176 are highly potent activators of L-type calcium channels, exhibiting comparable half-maximal effective concentrations (EC50) in the low nanomolar range. While both are established as selective for LTCCs, evidence suggests that FPL 64176 may exhibit off-target effects on N-type calcium channels at higher concentrations.
| Compound | Target | Potency (EC50) | Notes |
| This compound | L-type Calcium Channels | ~17.3 nM[2][3] | Widely recognized as a selective L-type calcium channel agonist. Quantitative data on its activity against T-type and N-type channels is not extensively documented in publicly available literature. |
| FPL 64176 | L-type Calcium Channels | ~16 nM | A potent LTCC activator. However, it has been shown to inhibit N-type calcium channels at micromolar concentrations, indicating a degree of reduced selectivity compared to this compound at higher doses. |
Experimental Protocols for Determining Selectivity
To empirically confirm the selectivity of this compound, two primary experimental approaches are recommended: electrophysiological recordings and radioligand binding assays. These methods allow for the direct measurement of the compound's effects on different calcium channel subtypes.
Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the activity of ion channels in real-time. By isolating cells expressing specific calcium channel subtypes (L-type, N-type, T-type), the effect of this compound on the channel's current can be precisely measured.
Objective: To determine the concentration-response relationship of this compound on calcium currents mediated by L-type, N-type, and T-type calcium channels.
Materials:
-
Cells expressing the desired calcium channel subtype (e.g., HEK293 cells stably transfected with the specific channel subunits).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (containing CaCl₂ or BaCl₂ as the charge carrier).
-
Internal solution (pipette solution).
-
This compound stock solution.
Protocol:
-
Cell Preparation: Plate cells expressing the target calcium channel subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Example): 110 mM BaCl₂, 10 mM HEPES, 10 mM TEA-Cl, 0.001 mM TTX, adjusted to pH 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (Example): 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit calcium channel currents. For L-type channels, a step to 0 mV is typical.
-
-
Drug Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Plot the percentage increase in current as a function of this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 for L-type channels and assess the effect (or lack thereof) on N-type and T-type channels.
-
Radioligand Binding Assay
Radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor or ion channel. In this case, a competition binding assay is used to determine the inhibitory constant (Ki) of this compound for the binding of a known radiolabeled L-type calcium channel antagonist.
Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels and to assess its ability to displace radioligands specific for other calcium channel subtypes (if available).
Materials:
-
Cell membranes prepared from tissues or cells expressing the target calcium channel subtypes.
-
Radiolabeled ligand specific for L-type calcium channels (e.g., [³H]nitrendipine or --INVALID-LINK---PN200-110).
-
Unlabeled this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target channels in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Repeat the assay with membranes expressing N-type and T-type channels and appropriate radioligands to determine the selectivity profile.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of L-type calcium channels and the experimental workflow for determining compound selectivity.
Caption: L-type Calcium Channel Signaling Pathway.
Caption: Experimental Workflow for Determining Selectivity.
By employing these rigorous experimental approaches, researchers can confidently confirm the selectivity of this compound for L-type calcium channels, ensuring the validity and reliability of their findings in the complex field of calcium signaling.
References
A Comparative Guide to Bay K 8644 and Other Dihydropyridine Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bay K 8644 with other dihydropyridine (DHP) calcium channel modulators. The information presented is curated for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to Dihydropyridine Calcium Channel Modulators
Dihydropyridines are a class of organic compounds that act as potent modulators of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical in regulating calcium influx into cells, a process fundamental to muscle contraction, hormone secretion, and neurotransmission.[1] DHP derivatives are widely utilized as antihypertensive agents due to their ability to relax vascular smooth muscle by inhibiting calcium ion influx through the α1 subunit of the L-type calcium channel.[1]
Unlike the majority of clinically used DHPs, which are channel antagonists (blockers), this compound is a potent L-type calcium channel agonist.[2] It functions by increasing the channel's open time, thereby enhancing calcium influx.[3] This unique property makes this compound an invaluable research tool for studying the physiological roles of LTCCs and the consequences of their activation. Structurally, this compound is an analog of nifedipine and exhibits positive inotropic activity.[2] It is a racemic mixture, with the (S)-(-) enantiomer acting as the agonist and the (R)-(+) enantiomer possessing antagonist properties.
This guide will delve into a comparative analysis of this compound and other key DHP derivatives, focusing on their efficacy, potency, and the experimental methodologies used for their characterization.
Comparative Performance of Dihydropyridine Modulators
The following tables summarize quantitative data for a selection of commonly studied dihydropyridine derivatives, facilitating a direct comparison of their potency and binding affinities.
Table 1: In Vitro Potency of Dihydropyridine Modulators
| Derivative | Modulatory Effect | IC50 / EC50 (nM) | Target Selectivity | Reference |
| This compound (racemate) | Agonist | EC50: 17.3 | L-type Ca2+ channels | [4] |
| (S)-(-)-Bay K 8644 | Agonist | - | L-type Ca2+ channels | |
| (R)-(+)-Bay K 8644 | Antagonist | - | L-type Ca2+ channels | |
| Nifedipine | Antagonist | IC50: ~100 | Primarily L-type | [1] |
| Amlodipine | Antagonist | IC50: ~1.9 | L-type, some N-type activity | [1] |
| Felodipine | Antagonist | - | L-type Ca2+ channels | [5] |
| Nimodipine | Antagonist | - | L-type Ca2+ channels | [5] |
| FPL 64176 | Agonist | - | L-type Ca2+ channels | [6] |
| Sandoz 202,791 (+) | Agonist | - | L-type Ca2+ channels | [7] |
| Sandoz 202,791 (-) | Antagonist | - | L-type Ca2+ channels | [7] |
Note: IC50 and EC50 values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Binding Affinity of Dihydropyridine Derivatives
| Derivative | Binding Affinity (Kd) (nM) | Reference |
| Nifedipine | ~0.1-1.0 | [1] |
| Amlodipine | ~1.0-3.0 | [1] |
Note: Kd values can vary depending on the experimental conditions and tissue/cell type used.
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channels and DHP Modulation
The following diagram illustrates the signaling pathway of L-type calcium channels and the mechanism of action of dihydropyridine modulators.
Caption: L-type calcium channel signaling and DHP modulation.
Experimental Workflow for Characterizing DHP Modulators
The following diagram outlines a typical experimental workflow for the characterization of dihydropyridine calcium channel modulators.
Caption: Workflow for DHP modulator characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a DHP derivative.[1]
1. Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing L-type calcium channels in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.[8]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[8]
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.[8]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]
-
Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).[8]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
For saturation binding, incubate varying concentrations of a radiolabeled DHP (e.g., [3H]nitrendipine) with a fixed amount of membrane protein in a 96-well plate.
-
For competition binding, incubate a fixed concentration of the radiolabeled DHP with varying concentrations of the unlabeled test compound and a fixed amount of membrane protein.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled DHP (e.g., nifedipine).
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.[1]
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the Ki can be calculated.[8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect (e.g., IC50 or EC50) of a DHP derivative on L-type calcium channel currents.[1]
1. Cell Preparation:
-
Isolate single cells expressing L-type calcium channels, such as ventricular myocytes, vascular smooth muscle cells, or a suitable cell line (e.g., HEK293) transfected with the channel subunits.[1]
-
Plate the cells on glass coverslips and allow them to adhere.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2). The external solution should also contain blockers for other ion channels (e.g., Na+ and K+ channels) to isolate the L-type calcium current.
-
Prepare a patch pipette with an internal solution containing appropriate ions and a calcium chelator (e.g., EGTA or BAPTA) to control the intracellular calcium concentration.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where most L-type calcium channels are in a closed, resting state (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.
3. Drug Application:
-
After obtaining a stable baseline recording, apply the DHP modulator to the cell via the perfusion system.
-
Apply a range of concentrations to determine the dose-response relationship.
4. Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
For antagonists, calculate the percentage of inhibition of the peak current at each concentration. For agonists, calculate the percentage of potentiation.
-
Plot the percentage of inhibition or potentiation against the drug concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Fluorescence-Based Calcium Influx Assay
This protocol is used for medium to high-throughput screening of DHP modulators by measuring changes in intracellular calcium.
1. Cell Preparation:
-
Seed cells expressing L-type calcium channels (e.g., HEK293-LTCC) into black, clear-bottom 96- or 384-well microplates.[9]
-
Culture the cells until they form a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.[9]
-
After incubation, wash the cells with an assay buffer to remove excess dye.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the DHP test compounds in the assay buffer.
-
Use a fluorescence microplate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compound solutions to the cell plate.
-
To measure the effect of antagonists, subsequently add a depolarizing agent (e.g., KCl) to activate the L-type calcium channels.
-
For agonists, measure the increase in fluorescence after compound addition without a depolarizing stimulus.
-
Record the fluorescence intensity over time.
4. Data Analysis:
-
For antagonists, calculate the percentage of inhibition of the KCl-induced fluorescence increase.
-
For agonists, calculate the percentage increase in fluorescence relative to a baseline or a vehicle control.
-
Generate dose-response curves and calculate IC50 or EC50 values.[9]
Conclusion
This compound stands out as a prototypical L-type calcium channel agonist, providing a crucial tool for understanding the physiological and pathophysiological roles of these channels. Its comparison with other dihydropyridine modulators, particularly antagonists like nifedipine and amlodipine, highlights the structural subtleties that govern the switch between channel activation and inhibition. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel DHP compounds, enabling researchers to elucidate their mechanisms of action and therapeutic potential. The continued investigation of these compounds will undoubtedly lead to a deeper understanding of calcium channel function and the development of more effective and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Bay K8644 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, this compound and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Competitive Dance: A Schild Analysis of Bay K 8644 and Nifedipine Interaction
A deep dive into the competitive antagonism between the L-type calcium channel agonist Bay K 8644 and the antagonist nifedipine reveals a classic example of competitive binding at the dihydropyridine receptor site. This guide provides a comprehensive comparison based on experimental data, offering researchers and drug development professionals a clear understanding of their interaction.
The dihydropyridine derivatives this compound and nifedipine represent two sides of the same coin in their interaction with L-type calcium channels. While nifedipine is a well-established calcium channel antagonist used in the treatment of hypertension and angina, this compound acts as a calcium channel agonist, or positive inotropic agent.[1][2][3] Their structural similarity suggests a shared binding site, and Schild analysis provides the quantitative framework to confirm and characterize this competitive relationship.
Quantitative Analysis of the Interaction
Schild analysis is a cornerstone of pharmacology for quantifying the potency of an antagonist in the presence of an agonist.[4][5] In the context of this compound and nifedipine, this analysis has been employed to determine the nature of their interaction. The key parameter derived from a Schild plot is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A linear Schild plot with a slope of 1 is the hallmark of competitive antagonism.
Experimental data from various studies have consistently demonstrated a competitive interaction between this compound and nifedipine.
| Tissue/Preparation | Agonist | Antagonist | pA2 Value | Schild Plot Slope | Reference |
| Spontaneously Hypertensive Rat (SHR) Femoral Arteries | This compound | Nifedipine | 8.36 | Not Specified | [6] |
| Guinea-Pig Caecum Taenia (K+ depolarized) | Ca2+ | Nifedipine | 9.3 ± 0.2 | 1.44 | [7] |
| Guinea-Pig Caecum Taenia (K+ depolarized) | Nifedipine (as inhibitor) | This compound (as "antagonist") | 8.8 | 0.92 | [7] |
| Canine Isolated Ventricular Trabeculae | Negative inotropic effect of Nifedipine | This compound | 6.58 | -0.92 | [8] |
Note: The study on canine ventricular trabeculae presents this compound as an antagonist to the negative inotropic effects of nifedipine, hence the negative slope.
These studies confirm that nifedipine competitively antagonizes the contractile responses induced by this compound.[6] Conversely, this compound can competitively reduce the inhibitory effects of nifedipine.[7] This reciprocal competitive interaction strongly indicates that both dihydropyridines bind to the same or overlapping sites on the L-type calcium channel.[6][7]
Experimental Protocols
The following is a generalized methodology for performing a Schild analysis to investigate the interaction between this compound and nifedipine, based on common practices in the cited literature.
Isolated Tissue Preparation and Mounting
-
Tissue Selection: Smooth muscle preparations such as guinea-pig taenia coli or vascular rings from arteries (e.g., rat femoral artery) are commonly used. Cardiac preparations like ventricular trabeculae can also be employed.[6][7][8]
-
Dissection and Mounting: The selected tissue is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer and Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile responses. The output is amplified and recorded using a data acquisition system.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes) before the start of the experiment. During this period, the bath solution is changed regularly.
Schild Analysis Protocol
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (this compound) is generated by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.
-
Antagonist Incubation: After washing the tissue to return to baseline, a fixed concentration of the antagonist (nifedipine) is added to the bath and allowed to incubate for a predetermined time to ensure equilibrium is reached.
-
Agonist Concentration-Response in Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is constructed.
-
Repeat with Multiple Antagonist Concentrations: Steps 2 and 3 are repeated with increasing concentrations of the antagonist.
-
Data Analysis:
-
The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each agonist concentration-response curve (both control and in the presence of different antagonist concentrations).
-
The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is determined from the x-intercept of the Schild regression line, and the slope of the line is calculated.[9]
-
Signaling Pathway and Interaction Model
This compound and nifedipine exert their effects by modulating the function of L-type voltage-gated calcium channels (LVGCCs). These channels are crucial for calcium influx into cells, which triggers a variety of physiological responses, including muscle contraction and neurotransmitter release.
Figure 1. Competitive interaction of this compound and Nifedipine at the L-type Ca²⁺ Channel.
Experimental Workflow
The following diagram outlines the logical flow of a Schild analysis experiment.
Figure 2. Workflow for Schild Analysis of this compound and Nifedipine.
References
- 1. A dihydropyridine (this compound) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine - Wikipedia [en.wikipedia.org]
- 3. Bay K8644 - Wikipedia [en.wikipedia.org]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Increased responsiveness to calcium agonist this compound and calcium antagonist nifedipine in femoral arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive interactions between this compound and nifedipine in K+ depolarized smooth muscle: a passive role for Ca2+? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antagonism by this compound, a dihydropyridine calcium agonist, of the negative inotropic effects of nifedipine, verapamil, diltiazem and manganese ions in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bay K 8644's Mechanism of Action: A Comparative Guide to Verapamil and Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of verapamil and diltiazem as tools to validate the mechanism of action of Bay K 8644, a potent L-type calcium channel agonist. Understanding the antagonistic relationship between these compounds is crucial for accurately interpreting experimental results and advancing cardiovascular research. This document outlines the supporting experimental data, details the methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound exerts its effects by binding to L-type calcium channels, stabilizing them in an open state and thereby increasing calcium influx. This mechanism can be validated by demonstrating that L-type calcium channel antagonists, such as verapamil and diltiazem, can competitively or non-competitively inhibit its effects. Both verapamil (a phenylalkylamine) and diltiazem (a benzothiazepine) are established L-type calcium channel blockers, but they exhibit distinct binding sites and allosteric interactions with the channel, leading to differential modulation of this compound's activity. This guide presents a side-by-side comparison of their efficacy in antagonizing this compound across various experimental models.
Data Presentation
The following tables summarize quantitative data from key studies, highlighting the comparative efficacy of verapamil and diltiazem in antagonizing the effects of this compound.
Table 1: Electrophysiological Antagonism of this compound-induced Calcium Current
| Parameter | Verapamil | Diltiazem | Experimental Model |
| Inhibitory Constant (KB) without this compound | 246 nM | 512 nM | Rat ventricular myocytes |
| Apparent KB with 300 nM this compound | 737 nM | 310 nM | Rat ventricular myocytes |
| Interaction Type with this compound | Noncompetitive | Noncompetitive | Rat ventricular myocytes |
Table 2: Antagonism of this compound-induced Negative Inotropic Effects
| Parameter | Verapamil | Diltiazem | Experimental Model |
| Effect on Concentration-Response Curve of this compound | Rightward parallel shift | Slight rightward shift | Canine isolated ventricular trabeculae |
| Nature of Antagonism | Allosteric interference | Allosteric interference | Canine isolated ventricular trabeculae |
Table 3: In Vivo Antagonism of this compound-induced Arrhythmias and Hemodynamic Changes
| Parameter | Verapamil | Diltiazem | Experimental Model |
| Effect on this compound-induced Arrhythmias | Effective in abolishing arrhythmias | Moderately effective in reducing ectopy | Anesthetized dogs |
| Effect on this compound-induced Pressor Response | Blocks the pressor response | Blocks the pressor response | Conscious, normotensive rats |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the effects of this compound, verapamil, and diltiazem on L-type calcium currents in isolated cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Cells are stored in a high-K+ solution at 4°C and used within 8 hours.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
Recording Protocol:
-
Establish a whole-cell patch clamp configuration on a selected myocyte.
-
Hold the membrane potential at -80 mV.
-
Elicit L-type calcium currents by depolarizing voltage steps to 0 mV for 200 ms.
-
Record baseline currents.
-
Perfuse the cell with a known concentration of this compound to establish a potentiated current.
-
Introduce increasing concentrations of either verapamil or diltiazem into the perfusate while continuing to apply the voltage-clamp protocol.
-
Measure the peak inward current at each antagonist concentration to construct a dose-response curve and determine the IC50 and apparent KB values.
Isolated Cardiac Trabeculae Contraction Assay
This ex vivo method assesses the impact of the compounds on the contractile force of cardiac muscle.
Preparation:
-
Thin, unbranched trabeculae are dissected from the right ventricle of a canine heart in oxygenated Tyrode's solution.
-
The trabecula is mounted between a force transducer and a fixed hook in a temperature-controlled organ bath.
Experimental Protocol:
-
The muscle is stimulated to contract isometrically at a fixed frequency (e.g., 1 Hz).
-
After a stabilization period, baseline contractile force is recorded.
-
A concentration-response curve for the negative inotropic effect of either verapamil or diltiazem is established.
-
The preparation is washed, and a submaximal concentration of this compound is added to the bath to induce a sustained positive inotropic effect.
-
Once the this compound effect has stabilized, a second concentration-response curve for verapamil or diltiazem is generated in the presence of this compound.
-
The shift in the concentration-response curve is analyzed to determine the nature of the antagonism.
In Vivo Model of this compound-Induced Arrhythmia
This in vivo experiment evaluates the anti-arrhythmic potential of verapamil and diltiazem against this compound-induced cardiac disturbances.
Animal Model:
-
Adult male Sprague-Dawley rats are anesthetized.
-
The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
ECG is continuously monitored.
Protocol:
-
After a stabilization period, a baseline ECG and blood pressure are recorded.
-
Arrhythmia is induced by a bolus intravenous injection of this compound (e.g., 20 µg/kg).
-
Once arrhythmias (e.g., ventricular tachycardia) are established, a bolus of either verapamil or diltiazem is administered intravenously.
-
ECG and blood pressure are monitored for the suppression or reduction of arrhythmias and changes in hemodynamic parameters.
-
The efficacy of each antagonist is quantified by the percentage of time arrhythmia is suppressed or the reduction in ectopic beats.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
Both verapamil and diltiazem are effective tools for validating the L-type calcium channel-mediated mechanism of action of this compound. However, they exhibit important differences in their interactions. Verapamil's antagonism of this compound appears to be more pronounced in functional assays such as contractility and arrhythmia models, while diltiazem shows a unique interaction at the channel level where the presence of this compound can increase its inhibitory potency. The choice between verapamil and diltiazem will depend on the specific experimental question and model system. For studies focusing on a clear, potent antagonism of functional effects, verapamil may be the preferred choice. For investigations into the allosteric modulation of the L-type calcium channel, the distinct interaction of diltiazem provides a valuable comparative tool. A thorough understanding of these differences, as outlined in this guide, is essential for the rigorous design and interpretation of pharmacological studies involving this compound.
Unlocking Cellular Responses: A Comparative Guide to Bay K 8644 Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modulators is paramount. This guide provides a comprehensive cross-validation of the L-type calcium channel agonist, Bay K 8644, detailing its performance across various cell lines and tissues. Through objective comparisons with other alternatives and supported by experimental data, this document serves as a critical resource for designing and interpreting experiments involving L-type calcium channel modulation.
This compound is a potent and selective agonist of L-type calcium channels, a class of voltage-gated ion channels crucial for regulating intracellular calcium levels.[1] Its action of promoting calcium influx makes it a valuable tool for studying a myriad of physiological processes, from muscle contraction and hormone secretion to neurotransmission and gene expression. This guide summarizes the quantitative effects of this compound, outlines detailed experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Comparison of this compound's Effects
The following tables provide a structured overview of the quantitative effects of this compound across different biological systems.
Table 1: Effects of this compound on Intracellular Calcium Dynamics
| Cell Line/Tissue | Parameter Measured | This compound Concentration | Observed Effect | Citation |
| Neonatal Rat Ventricular Cells | Whole-cell Ca++ current amplitude | 300 nM | 249 +/- 14% increase | [2] |
| Ferret Ventricular Myocytes | Ca2+ spark frequency | 100 nmol/L | 466 +/- 90% increase | [3] |
| Rat Medullary Thyroid Carcinoma Cells (rMTC 6-23) | Cytosolic free calcium concentration | Dose-dependent | Increase | [4] |
| Guinea Pig Atrial Myocytes | Peak Ca2+ current | 1 - 30 nM | Dose-dependent increase | [5] |
| Newborn Rat Ventricular Cardiomyocytes (2-day-old) | L-type calcium current (ICa-L) density | 10(-6) M | 127 +/- 4% increase | [6] |
| Newborn Rat Ventricular Cardiomyocytes (7-day-old) | L-type calcium current (ICa-L) density | 10(-6) M | 103 +/- 5% increase | [6] |
Table 2: Electrophysiological Effects of this compound
| Cell Line/Tissue | Parameter Measured | This compound Concentration | Observed Effect | Citation |
| Guinea Pig Atrial Myocytes | Current activation | Not specified | ~23 mV shift to more negative membrane potentials | [5] |
| Calf Ventricular Muscle and Purkinje Fibers | Action potential duration | Not specified | Increased | [7] |
| Mouse Pancreatic B-cells | Spike frequency and duration | Dose-dependent | Decreased frequency, increased duration | [8] |
| Mouse Melanotrophs | Action potential duration | Not specified | Greatly increased | [9] |
Table 3: this compound's Influence on Hormone and Neurotransmitter Release
| System | Secreted Substance | This compound Concentration | Effect | Citation |
| Isolated Perfused Rat Hearts | Atrial Natriuretic Polypeptide (ANP) | Dose-dependent | Stimulated secretion | [10] |
| Rat Medullary Thyroid Carcinoma Cells (rMTC 6-23) | Calcitonin | Dose-dependent | Stimulated secretion | [4] |
| Conscious, Normotensive Rats | Adrenal Catecholamines | Not specified | Implied release leading to pressor response | [11] |
Table 4: Effects of this compound on Cell Proliferation and Viability
| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Citation |
| Human Liver Cancer (HepG2) | Colony formation and growth | 0.1 - 10 nM | Promoted | [12] |
| Human Liver Cancer (HepG2) | Cell death | 25 and 100 nM | Stimulated | [12] |
Table 5: Comparative Efficacy of this compound and FPL 64176
| Cell Line/Tissue | Parameter Measured | This compound (S-enantiomer) | FPL 64176 | Citation |
| Neonatal Rat Ventricular Cells | Whole-cell Ca++ current amplitude (at 300 nM) | 249 +/- 14% increase | 484 +/- 100% increase | [2] |
| Guinea Pig Papillary Muscle | Action potential duration and contractility | Enhanced | Greater enhancement than this compound | [2] |
| Permeabilized Myocytes | Ca2+ spark frequency | 53% increase (at 1 µM) | 69% increase (at 5 µM) | [13] |
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed methodologies are crucial. Below are protocols for key experiments cited in this guide.
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is a generalized procedure based on standard methods for using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16][17][18]
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Prepare a 1 mg/ml stock solution by dissolving Fura-2 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.2-7.4). For certain cell types, the addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization. To prevent dye leakage, 1-2.5 mM probenecid can be included.
2. Cell Loading:
-
For Adherent Cells: Culture cells on coverslips to the desired confluency. Aspirate the culture medium and wash once with the loading buffer. Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
For Suspension Cells: Centrifuge the cell suspension and resuspend the pellet in the loading buffer containing 1-5 µM Fura-2 AM. Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.
3. Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.
-
Resuspend or cover the cells with fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.
4. Fluorescence Measurement:
-
Mount the coverslip with adherent cells or transfer the cell suspension to a suitable chamber for fluorescence imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is used to calculate the intracellular calcium concentration.
5. Experimental Procedure:
-
Establish a baseline fluorescence ratio before adding any stimulant.
-
Introduce this compound at the desired concentration and record the change in the fluorescence ratio over time.
-
Positive controls, such as the addition of a calcium ionophore like ionomycin, can be used to determine the maximum fluorescence ratio.
Protocol 2: Electrophysiological Recording of L-type Calcium Currents
This protocol outlines a generalized whole-cell patch-clamp technique to measure the effects of this compound on L-type calcium currents, based on methodologies described in the literature.[5][6][7]
1. Cell Preparation:
-
Isolate single cells from the tissue of interest (e.g., ventricular myocytes, neurons) using appropriate enzymatic digestion and mechanical dispersion methods.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
2. Electrophysiological Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
3. Solutions:
-
External Solution (in mM): Typically contains NaCl, CsCl, CaCl2 or BaCl2 (as the charge carrier), MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): Typically contains CsCl, MgCl2, EGTA, Mg-ATP, and HEPES. The pH is adjusted to 7.2.
4. Recording Procedure:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential where L-type calcium channels are largely in a closed state (e.g., -40 mV or -80 mV).
-
Apply depolarizing voltage steps to elicit inward calcium currents. The specific voltage protocol will depend on the cell type and the specific research question.
-
Record baseline currents before the application of any drug.
5. Drug Application:
-
Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Record the changes in the calcium current amplitude, activation and inactivation kinetics, and voltage-dependence.
-
A concentration-response curve can be generated by applying a range of this compound concentrations.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound action.
Caption: Generalized experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, this compound and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of calcium channel agonist this compound on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mode of action of the Ca agonist (-) this compound on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of the calcium channel agonist, this compound, on electrical activity in mouse pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Ca-channel currents and electrical activity in mouse melanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a voltage-sensitive calcium channel agonist, facilitates secretion of atrial natriuretic polypeptide from isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pressor responses induced by this compound involve both release of adrenal catecholamines and calcium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium channel agonist this compound promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. hellobio.com [hellobio.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Bay K 8644: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe disposal of Bay K 8644, a potent L-type calcium channel activator. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
This compound is a yellow crystalline solid utilized in research for its effects on calcium channels.[1] Understanding its properties is the first step toward safe handling and disposal.
| Property[1][2] | Data |
| Molecular Formula | C₁₆H₁₅F₃N₂O₄ |
| Molecular Weight | 356.3 g/mol |
| Appearance | Yellow to dark yellow powder |
| Solubility | Soluble in DMSO and ethanol.[1][2] Insoluble in water.[1] |
| Storage | Store at 2-8°C.[1] |
| Hazards | Causes skin and eye irritation.[1][3] |
Immediate Safety and Disposal Protocols
The following procedures outline the recommended steps for the safe disposal of this compound. These are based on general best practices for laboratory chemical waste, as no specific inactivation protocol for this compound is readily available.
Experimental Protocol: Disposal of Unused this compound and Contaminated Materials
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves), and any absorbent materials used for spill cleanup in a designated, chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate)".
-
Liquid Waste: Solutions of this compound, typically dissolved in solvents like DMSO or ethanol, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with aqueous waste streams.
-
-
Container Management:
-
Disposal of Empty Containers:
-
While this compound is not explicitly listed as an acute hazardous waste (P-list), it is recommended as a best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) that can solubilize the compound.[4]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original label from the container. The container can then be disposed of as regular laboratory glass or plastic waste, depending on its material.[4]
-
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[4][5] Never dispose of this compound down the sink or in regular trash.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bay K 8644
Essential Safety and Handling Guide for Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of this compound. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards. This compound is a potent L-type calcium channel agonist and requires careful handling due to its pharmacological activity and potential as a skin and eye irritant.[1]
Quantitative Safety Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, the following table summarizes its known physical and chemical properties relevant to safety.
| Property | Value | Source |
| Physical State | Crystalline Solid | [1] |
| Appearance | Yellow to dark yellow powder | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| Solubility | In water: InsolubleIn other solvents: - DMSO: ~50-184 mg/mL- Ethanol: ~50-63 mg/mL- Dimethyl formamide (DMF): ~50 mg/mL | [1][2] |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound, from preparation of solutions to administration in experimental settings.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Respiratory Protection: An N95-rated dust mask is required when handling the solid form to prevent inhalation.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower must be available in the immediate work area.
Experimental Protocol: Preparation of Stock Solutions
This compound is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents to create stock solutions. The following is a general protocol for preparing a stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder onto a piece of weighing paper using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into a sterile amber glass vial.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Mixing: Securely cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C for long-term stability. For short-term use, solutions may be stored at 2-8°C. Avoid repeated freeze-thaw cycles.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused this compound powder and any grossly contaminated materials (e.g., weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, masks, and disposable lab coats should be collected in a designated hazardous waste bag.
Disposal Method
As a dihydropyridine derivative, this compound should be disposed of as hazardous chemical waste.
-
Consult Local Regulations: All waste disposal must be carried out in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Chemical Waste Vendor: Arrange for the pickup and disposal of the segregated hazardous waste through a licensed chemical waste management vendor. Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
Do Not Drain Dispose: Do not dispose of this compound solutions down the drain. The compound is insoluble in water and its environmental fate and effects are not well characterized.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
